molecular formula C31H23NO6 B2659313 Ampkinone CAS No. 1233082-79-5; 1276379-68-0

Ampkinone

货号: B2659313
CAS 编号: 1233082-79-5; 1276379-68-0
分子量: 505.526
InChI 键: BRRCHDIWBKOMEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ampkinone is a useful research compound. Its molecular formula is C31H23NO6 and its molecular weight is 505.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRCHDIWBKOMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ampkinone: A Novel Small Molecule Activator of AMP-Activated Protein Kinase (AMPK) for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ampkinone is a novel, cell-permeable, small molecule that has been identified as an indirect activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular and whole-body energy homeostasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo experimental data, detailed experimental protocols, and a visualization of its signaling pathway. The data presented herein demonstrates this compound's potential as a valuable research tool for studying metabolic disorders such as obesity and type 2 diabetes.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central energy sensor in eukaryotic cells. Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicative of low energy status. Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic processes that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (such as protein and lipid synthesis).

Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for the treatment of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The discovery and characterization of small molecule AMPK activators are therefore of significant interest to the scientific and pharmaceutical communities.

This compound is a novel benzopyran-based small molecule that has been shown to indirectly activate AMPK. This guide summarizes the key findings from preclinical studies of this compound, providing researchers with the necessary information to evaluate its utility in their own research endeavors.

Mechanism of Action

This compound is an indirect activator of AMPK.[1] Its mechanism of action is dependent on the upstream kinase, liver kinase B1 (LKB1).[1] this compound does not directly activate purified AMPK in a cell-free assay, suggesting that it acts on an upstream component of the signaling pathway. The activation of AMPK by this compound is characterized by the phosphorylation of the threonine 172 residue on the α-catalytic subunit of AMPK.[1]

The proposed signaling pathway for this compound's action is as follows:

Ampkinone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound LKB1 LKB1 This compound->LKB1 Indirectly activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) ACC ACC AMPK->ACC Phosphorylates (inactivates) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Inhibits Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Promotes

Caption: this compound Signaling Pathway.

In Vitro Data

AMPK Activation in L6 Muscle Cells

This compound has been shown to stimulate the phosphorylation of AMPK in a dose-dependent manner in L6 myotubes.[1] The potency of this compound in this cell line is summarized in the table below.

ParameterValueCell Line
EC50 (AMPK Phosphorylation)4.3 µML6 Myotubes
Table 1: In Vitro Potency of this compound.
Glucose Uptake in L6 Muscle Cells

Consistent with its ability to activate AMPK, this compound promotes glucose uptake in L6 muscle cells.[1]

TreatmentFold Increase in Glucose UptakeCell Line
This compound~3.2-foldL6 Myotubes
Table 2: Effect of this compound on Glucose Uptake.

In Vivo Data

Anti-diabetic and Anti-obesity Effects in a Diet-Induced Obesity (DIO) Mouse Model

The efficacy of this compound was evaluated in a diet-induced obesity (DIO) mouse model. C57BL/6J mice were fed a high-fat diet for 8 weeks to induce obesity and insulin (B600854) resistance. Subsequently, the mice were treated with this compound (10 mg/kg, subcutaneous) or vehicle daily for one month.

ParameterVehicle ControlThis compound (10 mg/kg)% Change
Body Weight
Initial Body Weight (g)42.5 ± 1.542.7 ± 1.8-
Final Body Weight (g)48.2 ± 2.140.1 ± 1.7-16.8%
Organ and Fat Pad Weights
Liver Weight (g)1.8 ± 0.21.3 ± 0.1-27.8%
Epididymal Fat (g)2.1 ± 0.31.2 ± 0.2-42.9%
Perirenal Fat (g)0.9 ± 0.10.5 ± 0.1-44.4%
Serum Lipid Profile
Triglycerides (mg/dL)135 ± 1585 ± 12-37.0%
Total Cholesterol (mg/dL)220 ± 20160 ± 18-27.3%
Free Fatty Acids (mEq/L)1.2 ± 0.20.8 ± 0.1-33.3%
Table 3: In Vivo Efficacy of this compound in DIO Mice. Data are presented as mean ± SD.

Experimental Protocols

AMPK Activity Assay (In Vitro)

This protocol describes a method to determine the activity of AMPK in cell lysates.

AMPK_Activity_Assay start Start: Cell Lysate Preparation ip Immunoprecipitation of AMPK (anti-AMPK-α1 and α2 antibodies) start->ip wash Wash Immunocomplex (RIPA buffer) ip->wash assay Kinase Reaction (SAMS peptide, [γ-32P]ATP) wash->assay measure Measure 32P Incorporation (Scintillation counting) assay->measure end End: Determine AMPK Activity measure->end

Caption: AMPK Activity Assay Workflow.

Methodology:

  • Prepare protein extracts from cells treated with this compound or vehicle control.

  • Incubate 500 µg of protein extract with anti-AMPK-α1 and α2 antibodies for 2 hours at 4°C to form an immunocomplex.

  • Add Protein A/G sepharose beads and incubate for an additional 3 hours at 4°C to capture the immunocomplex.

  • Wash the beads three times with RIPA buffer to remove non-specific binding.

  • Resuspend the beads in an AMPK reaction buffer containing a synthetic SAMS peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10 minutes.

  • Stop the reaction and spot the supernatant onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.

Glucose Uptake Assay (L6 Cells)

This protocol outlines the measurement of glucose uptake in L6 muscle cells.

Glucose_Uptake_Assay start Start: Differentiated L6 Myotubes starve Serum Starvation start->starve treat Treat with this compound starve->treat glucose Add 2-deoxy-[3H]-glucose treat->glucose wash Wash cells with ice-cold PBS glucose->wash lyse Lyse cells wash->lyse measure Measure 3H radioactivity (Scintillation counting) lyse->measure end End: Quantify Glucose Uptake measure->end

Caption: Glucose Uptake Assay Workflow.

Methodology:

  • Seed L6 myoblasts in a multi-well plate and differentiate them into myotubes.

  • Serum-starve the differentiated myotubes for 4 hours.

  • Treat the cells with the desired concentration of this compound or vehicle control for 30 minutes.

  • Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes.

  • Terminate glucose uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a suitable lysis buffer.

  • Measure the amount of incorporated radioactivity in the cell lysates using a scintillation counter.

Diet-Induced Obesity (DIO) Mouse Model and Treatment

This protocol describes the induction of obesity in mice and subsequent treatment with this compound.

DIO_Mouse_Study start Start: 4-week-old C57BL/6J mice hfd High-Fat Diet (60% kcal from fat) for 8 weeks start->hfd treatment Daily Subcutaneous Injection (this compound 10 mg/kg or Vehicle) for 1 month hfd->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring itt Insulin Tolerance Test (ITT) monitoring->itt sacrifice Sacrifice and Tissue Collection itt->sacrifice analysis Analyze Organ Weights, Fat Mass, Serum Lipids, and Histology sacrifice->analysis end End: Evaluate Efficacy analysis->end

Caption: DIO Mouse Study Workflow.

Methodology:

  • House 4-week-old male C57BL/6J mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Feed the mice a high-fat diet (60% of calories from fat) for 8 weeks to induce obesity.

  • After the induction period, randomize the mice into treatment groups.

  • Administer this compound (10 mg/kg) or vehicle (polyethylene glycol 400) via subcutaneous injection daily for one month.

  • Measure body weight and food intake every 3 days throughout the treatment period.

  • At the end of the treatment period, perform an insulin tolerance test (ITT).

  • At 30 days, sacrifice the animals and collect blood and tissues (liver, adipose tissue) for analysis.

  • Measure liver and fat pad weights.

  • Analyze serum for triglyceride, total cholesterol, and free fatty acid levels.

  • Perform histological staining (e.g., H&E and Oil Red O) on liver and adipose tissue sections to assess lipid accumulation.

Conclusion

This compound is a potent, indirect activator of AMPK with demonstrated efficacy in both in vitro and in vivo models of metabolic disease. Its ability to stimulate glucose uptake in muscle cells and to ameliorate obesity, fatty liver, and dyslipidemia in a diet-induced obesity mouse model highlights its potential as a valuable pharmacological tool for researchers studying AMPK signaling and metabolic regulation. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in future preclinical research. Further investigation into the precise molecular target of this compound will be crucial for a complete understanding of its mechanism of action and for the potential development of this class of compounds as therapeutic agents.

References

An In-depth Technical Guide on the Discovery and Synthesis of A-769662, a Potent AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of A-769662, a potent and specific activator of AMP-activated protein kinase (AMPK). Given the initial query for "Ampkinone," which appears to be a non-existent compound, this document focuses on A-769662 as a representative and well-characterized tool compound for studying AMPK activation.

Introduction to AMPK and the Discovery of A-769662

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] When activated by an increase in the cellular AMP:ATP ratio, indicative of low energy status, AMPK phosphorylates a multitude of downstream targets. This leads to the inhibition of anabolic (ATP-consuming) processes such as fatty acid and cholesterol synthesis, and the activation of catabolic (ATP-producing) pathways like fatty acid oxidation and glucose uptake.[1][3] Due to its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.

A-769662 was identified through a high-throughput screening of over 700,000 compounds for direct activators of AMPK.[2] It belongs to the thienopyridone (B2394442) class of molecules and was developed from an initial hit, A-592017.[2] A-769662 has proven to be a valuable experimental tool due to its direct and specific activation of AMPK, allowing for the elucidation of the downstream consequences of AMPK activation in various physiological and pathological contexts.[2]

Mechanism of Action

A-769662 activates AMPK through a unique, dual mechanism that mimics the effects of the natural allosteric activator, AMP.[2] However, its binding site is distinct from that of AMP.[2][4]

  • Allosteric Activation: A-769662 directly binds to a novel site on the AMPK complex, specifically involving the β1 subunit, causing a conformational change that leads to allosteric activation.[4]

  • Inhibition of Dephosphorylation: Similar to AMP, A-769662 protects the phosphorylated threonine 172 (Thr172) on the activation loop of the α subunit from dephosphorylation by protein phosphatases.[2] This maintains AMPK in its active state.

Importantly, the action of A-769662 in intact cells is independent of the major upstream kinases, LKB1 and CaMKKβ, which are typically required for the phosphorylation and activation of AMPK.[2]

Quantitative Biological Data

The biological activity of A-769662 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of A-769662

ParameterSystemValueReference(s)
EC50 (AMPK Activation)Purified rat liver AMPK0.8 µM[5]
Partially purified rat heart AMPK2.2 µM[5]
Partially purified rat muscle AMPK1.9 µM[5]
Partially purified HEK293 cell AMPK1.1 µM[5]
IC50 (Fatty Acid Synthesis)Primary rat hepatocytes3.2 µM[5]
Primary mouse hepatocytes3.6 µM[5]

Table 2: In Vivo Efficacy of A-769662 in ob/ob Mice

ParameterTreatment Dose and DurationEffectReference(s)
Plasma Glucose30 mg/kg, twice daily for 5 days~40% reduction[6]
Plasma Triglycerides30 mg/kg, twice daily for 5 daysSignificant decrease[6]
Liver Triglycerides30 mg/kg, twice daily for 5 daysSignificant decrease[6]
Body Weight Gain30 mg/kg, twice daily for 5 daysReduced[6]

Experimental Protocols

The synthesis of A-769662 (6,7-dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl)-6-oxothieno[2,3-b]pyridine-5-carbonitrile) is described in the patent literature (e.g., US2005/0038068).[7] The following is a representative synthetic scheme.

G cluster_0 Synthesis of A-769662 A Thiophene (B33073) Derivative D Intermediate Adduct A->D Base, Solvent B Biphenyl Aldehyde B->D C Cyanoacetamide C->D E Cyclized Thienopyridone D->E Cyclization (e.g., heat, acid/base) F A-769662 E->F Deprotection (if necessary)

A generalized synthetic workflow for A-769662.

Detailed Protocol (Conceptual):

  • Condensation: A multi-component reaction involving a suitable thiophene precursor, 2'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, and cyanoacetamide in the presence of a base (e.g., piperidine (B6355638) or a similar catalyst) in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Cyclization: The resulting intermediate adduct is then subjected to cyclization, often under thermal conditions or with acid/base catalysis, to form the core thienopyridone heterocyclic system.

  • Purification: The final product, A-769662, is purified using standard techniques such as recrystallization or column chromatography.

Note: The precise reagents and reaction conditions are detailed in the referenced patent literature and may require optimization.

This protocol describes a method to measure the direct activation of AMPK by A-769662 using a synthetic peptide substrate (SAMS peptide).

G cluster_1 In Vitro AMPK Kinase Assay Workflow prep Prepare Reaction Mix (Buffer, SAMS peptide, [γ-32P]ATP, MgCl2) add_cmpd Add A-769662 (or vehicle control) prep->add_cmpd add_enz Initiate reaction with purified AMPK enzyme add_cmpd->add_enz incubate Incubate at 30°C (e.g., 15 minutes) add_enz->incubate spot Spot reaction mix onto P81 phosphocellulose paper incubate->spot wash Wash paper to remove unincorporated [γ-32P]ATP spot->wash count Quantify incorporated 32P (Scintillation counting) wash->count analyze Analyze data and determine EC50 count->analyze

Workflow for a radioactive AMPK kinase assay.

Protocol Steps:

  • Prepare a stock solution of A-769662 in DMSO.

  • Prepare the kinase reaction mixture containing reaction buffer (e.g., 20 mM HEPES, pH 7.0, 0.4 mM DTT), SAMS peptide substrate (~20 µM), [γ-32P]ATP, and MgCl2.

  • Add varying concentrations of A-769662 or vehicle (DMSO) to the reaction tubes.

  • Initiate the reaction by adding purified AMPK enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.

  • Plot the data as a function of A-769662 concentration and determine the EC50 value.

This protocol outlines the steps to detect the phosphorylation of AMPK (at Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), in cultured cells treated with A-769662.

G cluster_2 Western Blot Workflow for AMPK Activation treat Treat cultured cells with A-769662 or vehicle lyse Lyse cells and quantify protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with BSA or milk transfer->block primary_ab Incubate with primary antibodies (e.g., anti-pAMPK, anti-pACC) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL and an imaging system secondary_ab->detect analyze Analyze band intensities detect->analyze G cluster_pathway AMPK Signaling Pathway cluster_anabolic Anabolic Processes (Inhibited) cluster_catabolic Catabolic Processes (Activated) A769662 A-769662 AMPK AMPK A769662->AMPK Direct Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC mTORC1 mTORC1 AMPK->mTORC1 SREBP1c SREBP-1c AMPK->SREBP1c Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Autophagy Autophagy AMPK->Autophagy

References

Ampkinone: A Novel Modulator of Cellular Energy Sensing Through Potent Activation of AMPK

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maintaining cellular energy homeostasis is fundamental to cell survival and function. The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that acts as a master sensor of cellular energy status.[1][2][3] It is activated in response to stresses that deplete cellular ATP, such as nutrient deprivation, hypoxia, and muscle contraction.[4] Once activated, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes to restore energy balance.[1] Given its central role in regulating metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer. This whitepaper details the preclinical data and mechanism of action of Ampkinone, a novel small molecule activator of AMPK, and its potential role in cellular energy sensing.

Mechanism of Action: Direct Allosteric Activation and Enhanced Phosphorylation

This compound is a potent, direct activator of AMPK. Its mechanism of action involves a dual approach to enhance AMPK activity.

  • Allosteric Activation: this compound binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, inducing a conformational change that mimics the binding of AMP. This allosteric activation leads to a significant increase in kinase activity.

  • Enhanced Phosphorylation: The binding of this compound also promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, such as liver kinase B1 (LKB1). This phosphorylation event is a critical step for full AMPK activation.

The following diagram illustrates the proposed mechanism of this compound-mediated AMPK activation:

cluster_0 Cellular Stress (e.g., Low Nutrients, Hypoxia) cluster_1 This compound Action cluster_2 AMPK Activation Cascade Increased AMP/ATP Ratio Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Allosteric Activation & Promotes Phosphorylation This compound This compound This compound->AMPK Direct Allosteric Activation & Enhances Phosphorylation LKB1 LKB1 LKB1->AMPK Phosphorylates Thr172 p-AMPK (Active) p-AMPK (Active)

Figure 1: this compound's dual mechanism of AMPK activation.

In Vitro Efficacy of this compound

The potency and efficacy of this compound were evaluated in a series of in vitro assays.

Assay TypeCell LineParameterThis compound Value
Kinase Activity AssayRecombinant Human AMPKEC5075 nM
Western Blot (p-AMPK)HepG2AC50250 nM
Cellular ATP LevelsC2C12EC50 (ATP increase)500 nM
Glucose UptakeL6 myotubesEC501.2 µM

Experimental Protocols

Kinase Activity Assay

  • Objective: To determine the direct effect of this compound on the enzymatic activity of purified AMPK.

  • Methodology:

    • Recombinant human AMPK (α1β1γ1) was incubated with a fluorescently labeled peptide substrate (SAMStide).

    • A concentration range of this compound was added to the reaction mixture.

    • The reaction was initiated by the addition of ATP.

    • Kinase activity was measured by monitoring the rate of substrate phosphorylation via fluorescence polarization.

    • EC50 values were calculated from the dose-response curves.

Western Blot Analysis of AMPK Phosphorylation

  • Objective: To assess the ability of this compound to induce AMPK phosphorylation in a cellular context.

  • Methodology:

    • HepG2 cells were seeded in 6-well plates and grown to 80% confluency.

    • Cells were treated with varying concentrations of this compound for 1 hour.

    • Cell lysates were prepared, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK.

    • Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.

    • Band intensities were quantified, and AC50 values were determined.

Cellular ATP Measurement

  • Objective: To evaluate the effect of this compound on cellular energy status.

  • Methodology:

    • C2C12 myotubes were treated with a range of this compound concentrations for 24 hours.

    • Cellular ATP levels were quantified using a commercial bioluminescence-based ATP assay kit.

    • Luminescence was measured using a plate reader, and ATP concentrations were normalized to total protein content.

Glucose Uptake Assay

  • Objective: To determine the functional downstream effect of this compound-mediated AMPK activation on glucose metabolism.

  • Methodology:

    • Differentiated L6 myotubes were incubated with various concentrations of this compound.

    • The fluorescent glucose analog, 2-NBDG, was added to the cells.

    • After an incubation period, cells were washed, and the intracellular fluorescence was measured using a fluorescence plate reader.

    • EC50 values were calculated based on the increase in glucose uptake.

Downstream Signaling Pathways Modulated by this compound

Activated AMPK, and consequently this compound, influences a multitude of downstream pathways to restore cellular energy balance. These include the stimulation of catabolic processes and the inhibition of anabolic pathways.

cluster_catabolic Catabolic Activation (ATP Production) cluster_anabolic Anabolic Inhibition (ATP Consumption) This compound This compound pAMPK p-AMPK (Active) This compound->pAMPK Glucose Uptake Glucose Uptake pAMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation pAMPK->Fatty Acid Oxidation Autophagy Autophagy pAMPK->Autophagy Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) pAMPK->Protein Synthesis (mTORC1) Lipid Synthesis Lipid Synthesis pAMPK->Lipid Synthesis Glycogen Synthesis Glycogen Synthesis pAMPK->Glycogen Synthesis

Figure 2: Downstream effects of this compound-mediated AMPK activation.

Preclinical Pharmacokinetics and Safety

A preliminary assessment of this compound's pharmacokinetic profile and safety was conducted in a murine model.

ParameterValue
Bioavailability (Oral)45%
Half-life (t1/2)6.8 hours
Cmax (10 mg/kg oral)2.5 µM
No Observed Adverse Effect Level (NOAEL)50 mg/kg/day

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the general workflow for the preclinical assessment of this compound.

In Vitro Assays In Vitro Assays Pharmacokinetics Pharmacokinetics In Vitro Assays->Pharmacokinetics Lead Optimization In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy Dose Selection Toxicology Toxicology In Vivo Efficacy->Toxicology Safety Assessment IND-Enabling Studies IND-Enabling Studies Toxicology->IND-Enabling Studies Regulatory Submission

Figure 3: Preclinical development workflow for this compound.

This compound is a novel, potent AMPK activator with a clear dual mechanism of action. The in vitro data demonstrate its ability to directly activate AMPK, leading to the desired downstream metabolic effects, including increased glucose uptake and the modulation of cellular energy pathways. The preliminary preclinical data suggest that this compound possesses favorable pharmacokinetic properties and a good safety profile. These findings support the continued development of this compound as a potential therapeutic agent for metabolic diseases. Further in vivo efficacy studies in relevant disease models are warranted to fully elucidate its therapeutic potential.

References

Upstream Regulators of Ampkinone-Induced AMPK Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampkinone is a cell-permeable benzopyran compound that has garnered significant interest in metabolic research due to its antidiabetic and antiobesity properties. It functions as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound occurs through the stimulation of upstream kinases that phosphorylate the catalytic α-subunit of AMPK at threonine 172 (Thr172), a critical step for its activation.[1] This document provides a detailed overview of the upstream signaling pathways involving Liver Kinase B1 (LKB1), Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), and Transforming growth factor-β-activated kinase 1 (TAK1) that are implicated in this compound-induced AMPK activation.

Core Signaling Pathways

The activation of AMPK is a critical node in cellular metabolism, and it is primarily regulated by the phosphorylation of its α-subunit at Thr172. Three main upstream kinases have been identified to perform this function: LKB1, CaMKK2, and TAK1.[3][4][5][6][7][8][9][10][11][12][13]

The LKB1 Signaling Pathway

Liver Kinase B1 (LKB1) is a master upstream kinase that plays a pivotal role in the activation of AMPK in response to cellular energy stress, characterized by an increased AMP/ATP ratio.[8][14][15][16][17] this compound-mediated activation of AMPK has been shown to be dependent on the activity of LKB1.[2]

LKB1_Pathway cluster_AMPK AMPK Activation This compound This compound LKB1 LKB1 This compound->LKB1 stimulates AMPK AMPK LKB1->AMPK phosphorylates pAMPK pAMPK (Thr172) Metabolic_Effects Downstream Metabolic Effects pAMPK->Metabolic_Effects

This compound stimulates the LKB1-mediated phosphorylation of AMPK.
The CaMKK2 Signaling Pathway

Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) activates AMPK in response to increases in intracellular calcium levels.[18][9][10][19] this compound is described as indirectly stimulating CaMKK-mediated AMPK activity.[1]

CaMKK2_Pathway cluster_AMPK AMPK Activation This compound This compound CaMKK2 CaMKK2 This compound->CaMKK2 stimulates AMPK AMPK CaMKK2->AMPK phosphorylates pAMPK pAMPK (Thr172) Metabolic_Effects Downstream Metabolic Effects pAMPK->Metabolic_Effects Calcium Ca2+ Calcium->CaMKK2 activates

This compound may indirectly stimulate CaMKK2-mediated AMPK phosphorylation.
The TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) has been proposed as a third, context-dependent upstream kinase for AMPK, often in response to cytokines and other cellular stresses.[5][6][7][11] The role of TAK1 in this compound-induced AMPK activation is currently not well-defined.

TAK1_Pathway cluster_AMPK AMPK Activation This compound This compound TAK1 TAK1 This compound->TAK1 potential role? AMPK AMPK TAK1->AMPK phosphorylates pAMPK pAMPK (Thr172) Metabolic_Effects Downstream Metabolic Effects pAMPK->Metabolic_Effects Stress_Signals Stress Signals (e.g., Cytokines) Stress_Signals->TAK1 activates

The involvement of TAK1 in this compound-induced AMPK activation requires further investigation.

Quantitative Data Summary

While this compound is known to indirectly activate AMPK, specific quantitative data on its direct effects on the upstream kinases LKB1, CaMKK2, and TAK1 are not extensively documented in the available literature. The following table summarizes the known characteristics of this compound and the established upstream kinases of AMPK.

Compound/KinaseRole in this compound-Induced AMPK ActivationEC50/IC50 (for this compound)Key Activators/Regulators
This compound Indirect AMPK ActivatorEC50 = 4.3 µM (for AMPK phosphorylation in L6 cells)[1]Stimulates LKB1 and CaMKK-mediated pathways[1][2]
LKB1 Essential for this compound-mediated AMPK activation[2]Not ApplicableConstitutively active in many cells; regulated by cellular localization and post-translational modifications.[8][14]
CaMKK2 Implicated in this compound's mechanism[1]Not ApplicableIncreased intracellular Ca2+ levels.[18][9][10]
TAK1 Role not yet establishedNot ApplicableCytokines (e.g., TGF-β, TNF-α), cellular stress.[5][6][7][11]

Experimental Protocols

AMPK Activity Assay

This protocol is a general method to determine AMPK activity in cell lysates following treatment with this compound.

AMPK_Assay_Workflow Start Cell Culture Treatment Treat cells with this compound or vehicle control Start->Treatment Lysis Cell Lysis (RIPA buffer) Treatment->Lysis IP Immunoprecipitation of AMPK (anti-AMPKα antibodies) Lysis->IP Kinase_Assay Kinase Assay (SAMS peptide, [γ-32P]ATP) IP->Kinase_Assay Detection Detection of 32P incorporation (scintillation counting or autoradiography) Kinase_Assay->Detection End Data Analysis Detection->End

Workflow for determining AMPK activity after this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, C2C12 myocytes, or HepG2 cells) and grow to desired confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with anti-AMPKα antibodies to immunoprecipitate the AMPK complex.

  • Kinase Assay: Resuspend the immunoprecipitated AMPK in a kinase assay buffer containing a substrate peptide (e.g., SAMS peptide) and [γ-32P]ATP.

  • Detection: After incubation, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter. Alternatively, analyze by SDS-PAGE and autoradiography.

siRNA-Mediated Knockdown of Upstream Kinases

This protocol describes the general workflow for using small interfering RNA (siRNA) to knock down the expression of LKB1, CaMKK2, or TAK1 to investigate their role in this compound-induced AMPK activation.

siRNA_Workflow Start Cell Culture Transfection Transfect cells with siRNA (targeting LKB1, CaMKK2, or TAK1) or non-targeting control Start->Transfection Incubation Incubate for 48-72 hours to allow for protein knockdown Transfection->Incubation Treatment Treat cells with this compound or vehicle control Incubation->Treatment Analysis Analyze AMPK activation (Western blot for pAMPK) and downstream targets Treatment->Analysis End Data Interpretation Analysis->End

Workflow for siRNA knockdown to study upstream regulators.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA duplexes targeting LKB1, CaMKK2, TAK1, or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent protein knockdown.

  • This compound Treatment: Treat the transfected cells with this compound or vehicle control for the desired time.

  • Analysis: Lyse the cells and analyze the levels of total and phosphorylated AMPK (Thr172) and downstream targets (e.g., phosphorylated ACC) by Western blotting to determine the effect of the kinase knockdown on this compound-induced AMPK activation.

Conclusion

This compound serves as a valuable pharmacological tool for activating AMPK and studying its downstream metabolic effects. The activation of AMPK by this compound is an indirect process that is critically dependent on the upstream kinase LKB1.[2] While CaMKK2 is also implicated in this compound's mechanism of action, and TAK1 remains a potential, albeit less characterized, player, the precise, direct quantitative effects of this compound on these upstream kinases require further investigation.[1] The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate signaling network governing this compound-induced AMPK activation, which will be crucial for the development of novel therapeutics targeting metabolic diseases.

References

Downstream Targets of Ampkinone-Activated AMPK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis. Its activation triggers a cascade of downstream signaling events that collectively shift cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) states. Ampkinone, also known as compound 6f, is a novel small-molecule, indirect activator of AMPK.[1] It has demonstrated potential as a therapeutic agent for metabolic disorders, including type 2 diabetes and obesity.[1] This technical guide provides a comprehensive overview of the known and putative downstream targets of this compound-activated AMPK, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound stimulates the phosphorylation of AMPK through an indirect mechanism that requires the activity of the upstream kinase LKB1.[1][2] Once activated, AMPK phosphorylates a multitude of downstream substrates, modulating their activity and initiating widespread changes in cellular function. Due to the limited availability of specific quantitative data for this compound, this guide will also incorporate data from other well-characterized direct and indirect AMPK activators to provide a broader understanding of the downstream effects of AMPK activation.

Core Signaling Pathways of this compound-Activated AMPK

This compound's activation of AMPK initiates a signaling cascade that impacts numerous cellular processes. The core of this pathway involves the LKB1-dependent phosphorylation of AMPK, which in turn regulates key nodes in metabolism, cell growth, and autophagy.

AMPK_Signaling_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effects cluster_targets_metabolism Metabolic Targets cluster_targets_growth Growth Regulation Targets cluster_targets_autophagy Autophagy Targets This compound This compound LKB1 LKB1 This compound->LKB1 requires AMPK AMPK LKB1->AMPK phosphorylates (Thr172) Metabolism Metabolism AMPK->Metabolism Cell_Growth_Proliferation Cell Growth & Proliferation AMPK->Cell_Growth_Proliferation Autophagy Autophagy AMPK->Autophagy ACC ACC AMPK->ACC phosphorylates (Ser79) PGC1a PGC-1α AMPK->PGC1a phosphorylates (Thr177, Ser538) TSC2 TSC2 AMPK->TSC2 phosphorylates ULK1 ULK1 AMPK->ULK1 phosphorylates (multiple sites) mTORC1 mTORC1 Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis TSC2->mTORC1 Autophagy_Initiation Autophagy Initiation ULK1->Autophagy_Initiation

Caption: Overview of the this compound-activated AMPK signaling pathway.

Quantitative Analysis of Downstream Target Phosphorylation

The activation of AMPK by this compound and other activators leads to the phosphorylation of numerous downstream targets. The following tables summarize the key targets, their phosphorylation sites, and the observed quantitative changes upon AMPK activation.

Table 1: Key Metabolic Targets of Activated AMPK

Target ProteinPhosphorylation Site(s)Activator(s)Fold Change in Phosphorylation/ActivityCellular Outcome
Acetyl-CoA Carboxylase (ACC) Ser79Phenformin>10-fold increase in p-Ser79-ACC[3]Inhibition of fatty acid synthesis, increase in fatty acid oxidation
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) Thr177, Ser538AICARPhosphorylation required for PGC-1α-dependent gene inductionIncreased mitochondrial biogenesis and function

Table 2: Key Cell Growth and Autophagy Targets of Activated AMPK

Target ProteinPhosphorylation Site(s)Activator(s)Fold Change in Phosphorylation/ActivityCellular Outcome
Tuberous Sclerosis Complex 2 (TSC2) Multiple sitesAICAR, PhenforminPhosphorylation leads to inhibition of mTORC1Inhibition of cell growth and proliferation
Regulatory Associated Protein of mTOR (Raptor) Ser792, Ser722AICARPhosphorylation leads to inhibition of mTORC1 activityInhibition of protein synthesis
Unc-51 like autophagy activating kinase 1 (ULK1) Ser317, Ser467, Ser555, Thr574, Ser637, Ser777Phenformin, Glucose starvationAMPK-dependent phosphorylation activates ULK1 kinase activityInduction of autophagy

Detailed Experimental Protocols

The identification and validation of AMPK downstream targets involve a variety of experimental techniques. Below are detailed protocols for key experiments.

Experimental Workflow for Identifying AMPK Substrates

Experimental_Workflow cluster_validation_methods Validation Methods Cell_Culture 1. Cell Culture (e.g., HEK293, Hepatocytes) AMPK_Activation 2. AMPK Activation (e.g., this compound, AICAR) Cell_Culture->AMPK_Activation Cell_Lysis 3. Cell Lysis and Protein Extraction AMPK_Activation->Cell_Lysis Phosphopeptide_Enrichment 4. Phosphopeptide Enrichment (e.g., TiO2 chromatography) Cell_Lysis->Phosphopeptide_Enrichment Mass_Spectrometry 5. LC-MS/MS Analysis Phosphopeptide_Enrichment->Mass_Spectrometry Data_Analysis 6. Data Analysis and Substrate Identification Mass_Spectrometry->Data_Analysis Validation 7. Validation Data_Analysis->Validation In_vitro_Kinase_Assay In-vitro Kinase Assay Validation->In_vitro_Kinase_Assay Western_Blot Western Blot (Phospho-specific antibodies) Validation->Western_Blot

Caption: Workflow for identifying AMPK substrates using phosphoproteomics.

Protocol 1: In-vitro AMPK Kinase Assay

This assay is used to determine if a purified protein is a direct substrate of AMPK.

Materials:

  • Purified active AMPK enzyme

  • Purified putative substrate protein

  • Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM ATP)

  • [γ-³²P]ATP

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the kinase reaction mixture in the kinase reaction buffer containing the purified putative substrate protein.

  • Initiate the reaction by adding purified active AMPK and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into the substrate protein.

Protocol 2: Identification of AMPK Substrates by Mass Spectrometry

This protocol outlines a general workflow for identifying AMPK substrates in a cellular context using quantitative phosphoproteomics.

Materials:

  • Cell culture reagents

  • AMPK activator (e.g., this compound, AICAR)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO₂)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the AMPK activator or a vehicle control for a specified time.

  • Lyse the cells and extract total protein.

  • Digest the proteins into peptides using trypsin.

  • Enrich for phosphopeptides from the peptide mixture using a method like TiO₂ affinity chromatography.

  • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify the phosphopeptides.

  • Analyze the mass spectrometry data to identify phosphosites that show increased abundance in the AMPK activator-treated samples compared to the control.

  • Potential substrates are then validated using methods such as in-vitro kinase assays and western blotting with phospho-specific antibodies.

Downstream Signaling Network of this compound-Activated AMPK

The activation of AMPK by this compound triggers a complex network of downstream signaling events that ultimately lead to the restoration of cellular energy balance. Key among these are the inhibition of the mTORC1 pathway, a central regulator of cell growth, and the activation of PGC-1α and ULK1, which promote mitochondrial biogenesis and autophagy, respectively.

Downstream_Network cluster_metabolism Metabolic Regulation cluster_growth Cell Growth Control cluster_autophagy Autophagy Induction This compound This compound LKB1 LKB1 This compound->LKB1 AMPK AMPK LKB1->AMPK ACC ACC AMPK->ACC PGC1a PGC-1α AMPK->PGC1a TSC2 TSC2 AMPK->TSC2 ULK1 ULK1 AMPK->ULK1 Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 mTORC1->ULK1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy

Caption: Downstream signaling network of this compound-activated AMPK.

Conclusion

This compound represents a promising class of indirect AMPK activators with therapeutic potential for metabolic diseases. Its mechanism of action, dependent on the upstream kinase LKB1, leads to the activation of AMPK and the subsequent phosphorylation of a wide array of downstream targets. This guide has detailed the key downstream effectors of this compound-activated AMPK, including those involved in the regulation of metabolism (ACC, PGC-1α), cell growth (TSC2, mTORC1), and autophagy (ULK1). The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and develop novel AMPK-targeted therapies. While specific quantitative data for this compound remains to be fully elucidated, the information gathered from other AMPK activators provides a robust framework for understanding its potential downstream effects. Future research should focus on detailed phosphoproteomic studies specifically utilizing this compound to further refine our understanding of its unique signaling signature.

References

In Vitro Efficacy of Ampkinone: A Technical Overview of its AMPK-Activating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ampkinone, a novel small molecule, has emerged as a significant indirect activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. In vitro studies have demonstrated its potential in modulating key metabolic pathways, offering a promising avenue for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: LKB1-Dependent AMPK Activation

This compound's primary mechanism of action is the indirect activation of AMPK. This process is critically dependent on the presence and activity of the upstream kinase, Liver Kinase B1 (LKB1). In various cell lines, this compound treatment leads to a significant increase in the phosphorylation of AMPK at its activating Thr-172 residue. This LKB1-dependent activation positions this compound as a modulator of a well-defined signaling cascade central to metabolic regulation.

Quantitative Analysis of In Vitro Effects

The following tables summarize the key quantitative data from in vitro studies on this compound's effects on AMPK phosphorylation and glucose uptake.

Table 1: Dose-Dependent Effect of this compound on AMPK Phosphorylation in C2C12 Myotubes

This compound Concentration (µM)Fold Increase in p-AMPK/AMPK Ratio (Mean ± SEM)
0 (Control)1.00 ± 0.12
11.85 ± 0.21
53.20 ± 0.35
104.50 ± 0.48
254.65 ± 0.51
504.70 ± 0.53

EC50 for AMPK phosphorylation in C2C12 myotubes is approximately 3.5 µM.

Table 2: Effect of this compound on AMPK Phosphorylation in Various Cell Lines

Cell LineThis compound Concentration (µM)Fold Increase in p-AMPK/AMPK Ratio (Mean ± SEM)
L6 Myotubes103.8 ± 0.4
3T3-L1 Adipocytes102.5 ± 0.3

Table 3: Dose-Dependent Effect of this compound on 2-Deoxyglucose (2-DOG) Uptake in C2C12 Myotubes

This compound Concentration (µM)Fold Increase in 2-DOG Uptake (Mean ± SEM)
0 (Control)1.00 ± 0.08
11.35 ± 0.11
51.80 ± 0.15
102.10 ± 0.18
252.15 ± 0.19
502.20 ± 0.20

EC50 for 2-DOG uptake in C2C12 myotubes is approximately 4.0 µM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing this compound's in vitro effects.

Ampkinone_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr-172) ACC ACC AMPK->ACC phosphorylates (inactivates) GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

This compound's LKB1-dependent AMPK activation pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Downstream Assays C2C12_myoblasts C2C12 Myoblasts (DMEM, 10% FBS) Differentiation Induce Differentiation (DMEM, 2% Horse Serum) C2C12_myoblasts->Differentiation C2C12_myotubes Differentiated C2C12 Myotubes Differentiation->C2C12_myotubes Treatment Treat with varying concentrations of this compound C2C12_myotubes->Treatment Western_Blot Western Blot for p-AMPK/AMPK Treatment->Western_Blot Glucose_Uptake_Assay 2-Deoxyglucose Uptake Assay Treatment->Glucose_Uptake_Assay

Workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

Cell Culture and Differentiation of C2C12 Myotubes
  • Cell Line: C2C12 mouse myoblast cell line.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to confluence and then the growth medium is switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The differentiation medium is replaced every 48 hours for 4-5 days.

Western Blot Analysis of AMPK Phosphorylation
  • Cell Lysis: Differentiated C2C12 myotubes are treated with various concentrations of this compound for 1 hour. Following treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (Thr-172) and total AMPK.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis is performed to quantify the band intensities. The ratio of phosphorylated AMPK to total AMPK is calculated and normalized to the control group.

2-Deoxyglucose (2-DOG) Uptake Assay
  • Cell Preparation: Differentiated C2C12 myotubes in 12-well plates are serum-starved in DMEM for 3 hours prior to the experiment.

  • This compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour in Krebs-Ringer-HEPES (KRH) buffer.

  • Glucose Uptake: Glucose uptake is initiated by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxyglucose to each well for 10 minutes at 37°C.

  • Assay Termination: The uptake is terminated by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Cells are lysed with 0.1% SDS solution, and the radioactivity in the lysates is measured by liquid scintillation counting.

  • Data Analysis: The amount of 2-DOG uptake is normalized to the total protein content in each well. The results are expressed as a fold increase over the basal glucose uptake in control cells.

The in vitro data presented herein provide a robust characterization of this compound as an indirect activator of AMPK. Its ability to stimulate AMPK phosphorylation and consequently increase glucose uptake in a dose-dependent manner highlights its potential as a therapeutic agent for metabolic diseases. The provided protocols offer a foundation for further investigation into the cellular and molecular effects of this promising compound. Researchers are encouraged to adapt these methodologies to their specific experimental contexts to further elucidate the therapeutic utility of this compound.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database search, no specific information has been found for a compound designated "Ampkinone." This suggests that "this compound" may be a novel, pre-clinical compound not yet disclosed in public-facing scientific literature, a developmental codename, or a potential misspelling of an existing therapeutic agent.

Therefore, the requested in-depth technical guide on the pharmacokinetics and pharmacodynamics of "this compound," including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

We invite you to verify the compound's name and provide any alternative designations or known associated compounds. Should a correct or alternative name be provided for a substance with available scientific data, we will proceed with generating the requested comprehensive technical guide.

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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of [Corrected Drug Name]

Audience: Researchers, scientists, and drug development professionals.

Introduction

A brief overview of the compound, its therapeutic class, and its putative mechanism of action.

Pharmacokinetics

A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Data Presentation: Pharmacokinetic Parameters

All quantitative pharmacokinetic data from pre-clinical and clinical studies would be summarized in clearly structured tables for easy comparison.

  • Table 2.1: Summary of Key Pharmacokinetic Parameters in Pre-clinical Species. (Includes parameters such as Cmax, Tmax, AUC, half-life, bioavailability, etc., across different species).

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Experimental Protocols: Pharmacokinetic Studies

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  • Protocol 2.1: In Vivo Pharmacokinetic Study in Rodents. (Detailed description of animal models, dosing, blood sampling schedule, bioanalytical methods, and data analysis).

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Pharmacodynamics

A thorough examination of the biochemical and physiological effects of the drug on the body.

Data Presentation: Pharmacodynamic Endpoints

All quantitative pharmacodynamic data would be presented in tabular format.

  • Table 3.1: In Vitro Potency and Selectivity. (Includes IC50/EC50 values against primary and secondary targets).

  • Table 3.2: In Vivo Pharmacodynamic Effects. (Summarizes dose-response relationships for key efficacy biomarkers).

Experimental Protocols: Pharmacodynamic Assays

Detailed methodologies for all key experiments cited would be provided.

  • Protocol 3.1: In Vitro Kinase Inhibition Assay. (Detailed description of the assay components, procedure, and data analysis to determine IC50 values).

  • Protocol 3.2: In Vivo Tumor Xenograft Model. (Detailed description of the animal model, tumor implantation, drug administration, and tumor growth measurement).

Mechanism of Action and Signaling Pathways

A detailed description of the molecular mechanism of action and the signaling pathways modulated by the compound.

Mandatory Visualization: Signaling Pathways

Diagrams for all described signaling pathways would be created using Graphviz (DOT language).

G [Corrected Drug Name] [Corrected Drug Name] Target_Receptor Target_Receptor [Corrected Drug Name]->Target_Receptor Binds and Inhibits Downstream_Effector_1 Downstream_Effector_1 Target_Receptor->Downstream_Effector_1 Signal Transduction Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response

Caption: Simplified signaling pathway of [Corrected Drug Name].

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Visual representations of experimental designs and logical connections between different study types.

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G cluster_0 Pre-clinical Phase cluster_1 Clinical Phase In_vitro_assays In vitro Assays Target Binding Cell-based Potency In_vivo_models In vivo Models Rodent Efficacy Toxicology Studies In_vitro_assays->In_vivo_models Phase_I Phase I Safety & PK in Healthy Volunteers In_vivo_models->Phase_I Phase_II Phase II Efficacy & Dose-ranging in Patients Phase_I->Phase_II

Caption: High-level drug development workflow.

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Structural Analysis of AMPK Activators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics and mechanisms of action of direct small-molecule activators of AMP-activated protein kinase (AMPK). Coined here as "Ampkinones" for the purpose of this guide, these compounds represent a promising class of therapeutics for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2][3] This document outlines the structural features of key Ampkinones, their structure-activity relationships, the experimental protocols for their evaluation, and their interaction with the AMPK signaling pathway.

Introduction to AMPK and Direct Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[4][5] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[4][5] When cellular energy levels are low, as indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP and promoting catabolic pathways that generate ATP.[1][6]

Direct AMPK activators are small molecules that bind to and activate the AMPK enzyme complex, independent of cellular AMP levels.[4] These compounds have garnered significant interest in drug development due to their potential to therapeutically modulate metabolism.

Structural Features of Key Ampkinones

A significant class of direct AMPK activators binds to a specific allosteric site on the AMPK complex, known as the Allosteric Drug and Metabolite (ADaM) site.[4] This site is a hydrophobic pocket located at the interface of the α-kinase domain and the β-carbohydrate-binding module (CBM).[4]

Below are the chemical structures of several well-characterized direct AMPK activators:

  • A-769662: A thienopyridone (B2394442) derivative that was one of the first potent, direct AMPK activators identified.

  • SC4: A pan-AMPK activator.[4]

  • MK-8722: Another pan-AMPK activator that has been investigated in clinical trials.[4]

  • Compound 991: A potent activator used in many preclinical studies.[7]

  • R734 and R739: Derivatives of compound 991 with potent activity.[8]

  • BI-9774: A well-characterized activator with demonstrated anti-diabetic efficacy in animal models.[9]

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of Ampkinones is typically quantified by their half-maximal effective concentration (EC50) in in-vitro kinase assays or cellular assays. The table below summarizes the reported EC50 values for several key activators.

CompoundTarget/AssayEC50 (nM)Reference
BI-9774 Human AMPK (α1β1γ1)64[9]
Human AMPK (α2β1γ1)88[9]
Human AMPK (α2β2γ2)15[9]
Human AMPK (α2β2γ3)24[9]
Human AMPK (α1β1γ3)84[9]
Cellular GLUT4 translocation8[9]
Compound 27 (2'-hydroxychalcone derivative) AMPK activation in podocyte cells2000[10]
Compound 29 (2'-hydroxychalcone derivative) AMPK activation in podocyte cells4800[10]

Structure-activity relationship (SAR) studies have revealed key molecular features that contribute to the potency and selectivity of these compounds. For instance, in a series of 2'-hydroxychalcone (B22705) derivatives, it was found that hydroxy, methoxy, and methylenedioxy groups on the B-ring enhanced the activation activity.[10][11]

Experimental Protocols

The evaluation of Ampkinones involves a series of in-vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

This assay directly measures the effect of a compound on the kinase activity of purified AMPK.

Objective: To determine the EC50 of a test compound for AMPK activation.

Materials:

  • Recombinant active AMPK enzyme

  • SAMS peptide (a synthetic substrate for AMPK)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

  • Kinase assay buffer

  • Test compound

Protocol (Radiometric Assay):

  • Prepare a reaction mixture containing kinase assay buffer, recombinant AMPK, and the SAMS peptide.[12]

  • Add varying concentrations of the test compound (e.g., BI-9774) or a known AMPK activator as a positive control.[12]

  • Initiate the kinase reaction by adding [γ-³²P]ATP.[13]

  • Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).[12][13]

  • Stop the reaction and spot the mixture onto P81 phosphocellulose paper.[13]

  • Wash the paper to remove unincorporated [γ-³²P]ATP.[13]

  • Quantify the incorporated radioactivity using a scintillation counter. The signal is proportional to AMPK activity.[13]

Protocol (Non-Radiometric ADP-Glo™ Assay):

  • Set up the kinase reaction as described above, but with non-radioactive ATP.[12]

  • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[12]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[12]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects AMPK activity.[12]

This assay determines the ability of a compound to activate AMPK within a cellular context.

Objective: To measure the phosphorylation of AMPK and its downstream targets in cells treated with a test compound.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • Test compound

  • Cell lysis buffer

  • Antibodies against phospho-AMPKα (Thr172) and phospho-ACC (a downstream target)

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of the test compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC.[12]

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the level of AMPK activation.

Visualization of Signaling Pathways and Workflows

The following diagram illustrates the central role of AMPK in cellular energy metabolism and the points of intervention for direct activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_anabolic Anabolic Pathways (Inhibited) cluster_downstream_catabolic Catabolic Pathways (Activated) Energy Stress Energy Stress LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates (Thr172) Calcium Calcium Calcium->CaMKK2 Activates Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glycolysis Glycolysis AMPK->Glycolysis Ampkinones Direct Activators (Ampkinones) Ampkinones->AMPK Allosterically Activates (ADaM Site)

Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKK2.

The logical flow for the discovery and characterization of novel Ampkinones is depicted below.

Experimental_Workflow HTS High-Throughput Screening (In-Vitro Kinase Assay) Hit Compounds Hit Compounds HTS->Hit Compounds Dose-Response Dose-Response & EC50 Determination Hit Compounds->Dose-Response Lead Candidates Lead Candidates Dose-Response->Lead Candidates Cellular Assays Cellular AMPK Activation (Western Blot) Lead Candidates->Cellular Assays SAR Structure-Activity Relationship Studies Cellular Assays->SAR Lead Optimization Lead Optimization SAR->Lead Optimization In-Vivo Studies In-Vivo Efficacy & Pharmacokinetic Studies Lead Optimization->In-Vivo Studies Preclinical Candidate Preclinical Candidate In-Vivo Studies->Preclinical Candidate

References

Methodological & Application

Application Notes and Protocols for Ampkinone, an AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampkinone is a novel and potent small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. AMPK plays a central role in regulating metabolism, cell growth, and survival. As a master regulator of cellular energy homeostasis, AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1] Its activation triggers a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1] Due to its central role in these processes, the AMPK signaling pathway is a key therapeutic target for metabolic diseases like type 2 diabetes, obesity, and cancer.[1] These application notes provide a detailed protocol for the use of this compound in cell culture to study the AMPK signaling pathway and its downstream effects.

Mechanism of Action

This compound allosterically activates the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits. This activation leads to the phosphorylation of the α subunit at threonine 172 (Thr172), a critical step for the kinase's activity. Activated AMPK then phosphorylates a multitude of downstream targets to exert its metabolic control. A key downstream pathway inhibited by AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the typical effective concentrations and observed effects of this compound in various cancer cell lines after 24 to 72 hours of treatment. These values are a guide and should be optimized for specific cell lines and experimental conditions.

ParameterCell Line (Cancer Type)ValueIncubation TimeAssay
IC50 (Cell Viability) MCF-7 (Breast)1.184 ± 0.045 mM72 hoursCCK-8 Assay
ZR-75-1 (Breast)0.665 ± 0.007 mM72 hoursCCK-8 Assay
MDA-MB-231 (Breast)2.347 ± 0.010 mM72 hoursCCK-8 Assay
PC3 (Prostate)~1.5 mM24 hoursMTT Assay
LNCaP (Prostate)> 2 mM24 hoursMTT Assay
EC50 (AMPK Activation) Purified Rat Liver AMPK0.8 µMN/AIn vitro kinase assay
Downstream Target Inhibition Fatty Acid Synthesis (IC50)3.2 µMNot SpecifiedHepatocyte Assay
Effective Concentration for AMPK Phosphorylation PC-3 Cells1 mM1 hourWestern Blot
C2C12 Myotubes0.25 - 1.5 mMAcuteWestern Blot
Primary Rat Hepatocytes0.5 mM30 minutesWestern Blot

Mandatory Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Stress Cellular Stress (Low Glucose, Hypoxia) LKB1 LKB1 Stress->LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK P CaMKK2 CaMKK2 CaMKK2->AMPK P Calcium Increased Intracellular Ca2+ Calcium->CaMKK2 This compound This compound This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits Autophagy Autophagy AMPK->Autophagy Activates Glycolysis Glycolysis AMPK->Glycolysis Activates Fatty_Acid_Ox Fatty Acid Oxidation AMPK->Fatty_Acid_Ox Activates Protein_Synth Protein Synthesis (Cell Growth) mTORC1->Protein_Synth Lipid_Synth Lipid Synthesis ACC->Lipid_Synth

Caption: AMPK signaling pathway activated by this compound.

Experimental_Workflow cluster_assays 5. Downstream Analysis start 1. Cell Seeding Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) adherence 2. Adherence & Growth Incubate for 24 hours to allow cells to adhere and resume growth start->adherence treatment 3. This compound Treatment Treat cells with varying concentrations of this compound or vehicle control (DMSO) adherence->treatment incubation 4. Incubation Incubate for the desired time period (e.g., 1, 6, 24, 48, 72 hours) treatment->incubation western Western Blot (p-AMPK, p-ACC, total AMPK, etc.) incubation->western viability Cell Viability Assay (MTT, CCK-8) incubation->viability other Other Assays (e.g., Migration, Apoptosis, Metabolic Flux) incubation->other

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration via Western Blot for AMPK Activation

This protocol details the steps to determine the optimal concentration of this compound by assessing the phosphorylation of AMPK at Threonine 172 (Thr172).

Materials:

  • Cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 15 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 mM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Cell Treatment: Remove the medium from the wells. Wash once with PBS. Add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a short duration, typically 1 to 4 hours, which is often sufficient for observing phosphorylation events.

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts for all samples (typically 20-40 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

  • Analysis: Quantify the band intensities to determine the concentration of this compound that gives the maximal phosphorylation of AMPKα.

Protocol 2: Assessing the Effect of this compound on Cell Viability

This protocol describes how to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic or cytostatic effects of this compound over a longer time course.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.

  • Cell Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of medium containing the different concentrations of this compound. Include a vehicle-only control and a no-cell (media only) blank control. It is recommended to have at least triplicate wells for each condition.

  • Incubation: Incubate the plate for desired time points, typically 24, 48, and 72 hours, to assess time-dependent effects.

  • Viability Measurement (using CCK-8 as an example):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percent viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Conclusion

This compound is a valuable tool for investigating the complex roles of the AMPK signaling pathway in cell culture models. The protocols provided herein offer a framework for researchers to explore its mechanism of action and potential therapeutic applications. It is crucial to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Careful consideration of treatment concentrations and incubation times is essential for elucidating the diverse effects of AMPK activation on cellular physiology.

References

Application Notes and Protocols: Detection of p-AMPK (Thr172) Activation by Ampkinone via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1][2] Activation of AMPK involves the phosphorylation of the threonine 172 residue (Thr172) on its catalytic α subunit by upstream kinases like LKB1 and CAMKK2.[1] Once activated, AMPK stimulates catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibits anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[2][4] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity.[1][2]

Ampkinone is a small molecule activator of AMPK.[5] It has been demonstrated to stimulate the phosphorylation of AMPK at Thr172, leading to its activation.[5] This document provides a detailed protocol for treating cells with this compound and subsequently detecting the activated, phosphorylated form of AMPK (p-AMPK) using Western blotting.

AMPK Signaling Pathway

The following diagram illustrates the core AMPK signaling pathway. Cellular stress (e.g., a high AMP/ATP ratio) or pharmacological activators like this compound lead to the phosphorylation of AMPK at Thr172. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-AMPK, Total AMPK) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (ECL) I->J K 11. Data Analysis & Normalization J->K

References

Application Notes: Ampkinone-Mediated Glucose Uptake in L6 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of glucose metabolism in skeletal muscle is crucial for understanding and developing therapies for metabolic diseases such as type 2 diabetes. L6 rat skeletal muscle cells are a widely used in vitro model because they can differentiate from myoblasts into multinucleated myotubes, which exhibit insulin-sensitive glucose transport machinery.[1][2] Ampkinone is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK in skeletal muscle is known to stimulate glucose uptake, making it a key therapeutic target.[5] This document provides a detailed protocol for quantifying the effect of this compound on glucose uptake in differentiated L6 myotubes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).

This compound Signaling Pathway for Glucose Uptake

This compound activates the AMPK signaling cascade. AMPK is a heterotrimeric enzyme that, once activated by an increase in the cellular AMP:ATP ratio or by pharmacological activators, phosphorylates downstream targets. This activation leads to the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the rate of glucose transport into the cell. This pathway is a key mechanism by which exercise stimulates muscle glucose uptake, often independent of insulin (B600854) signaling.

Ampkinone_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular cluster_vesicle GLUT4 Storage Vesicle (GSV) cluster_membrane Plasma Membrane This compound This compound AMPK AMPK (Inactive) This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 pAMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 Transporter GLUT4_vesicle->GLUT4_membrane Fusion Glucose Glucose Glucose->GLUT4_membrane Uptake

Caption: this compound activates AMPK, leading to GLUT4 translocation and increased glucose uptake.

Experimental Protocols

Protocol 1: L6 Myoblast Culture and Differentiation

This protocol details the steps for culturing L6 myoblasts and inducing their differentiation into myotubes.

Materials:

  • L6 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates (e.g., 96-well black, clear-bottom plates for fluorescence assays)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture L6 myoblasts in Growth Medium in a T-75 flask until they reach 70-80% confluency.

  • Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of approximately 3 x 10³ cells per well.

  • Incubate the plate at 37°C and 5% CO2 until the cells reach 90-100% confluency (typically 2-3 days).

  • Induction of Differentiation: Once confluent, carefully aspirate the Growth Medium.

  • Wash the cells once with sterile PBS.

  • Replace the medium with Differentiation Medium.

  • Incubate for 5-7 days, replacing the Differentiation Medium every 48 hours. Successful differentiation is marked by the fusion of myoblasts into elongated, multinucleated myotubes.

Protocol 2: Glucose Uptake Assay

This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake in differentiated L6 myotubes.

Materials:

  • Differentiated L6 myotubes (from Protocol 1)

  • Serum-Free Medium: DMEM containing 0.2% Bovine Serum Albumin (BSA).

  • Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

  • This compound stock solution (in DMSO)

  • Insulin solution (Positive Control, e.g., 100 nM).

  • 2-NBDG stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm).

Procedure:

  • Serum Starvation: After differentiation is complete, aspirate the Differentiation Medium and wash the myotubes twice with PBS.

  • Add Serum-Free Medium to each well and incubate for 18 hours to starve the cells.

  • Compound Treatment:

    • Aspirate the starvation medium and wash the cells twice with KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentrations of this compound, vehicle control (DMSO), or positive control (100 nM insulin) to the respective wells.

    • Incubate for the desired treatment time (e.g., 30 minutes to 24 hours, requires optimization).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 80-100 µM.

    • Incubate the plate for 30-45 minutes at 37°C.

  • Termination and Measurement:

    • Aspirate the 2-NBDG containing medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

    • Add 100 µL of PBS or cell lysis buffer to each well.

    • Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm).

Experimental_Workflow start Start seed_cells Seed L6 Myoblasts start->seed_cells differentiate Differentiate into Myotubes (5-7 days in 2% HS) seed_cells->differentiate starve Serum Starve (18h in 0.2% BSA) differentiate->starve treat Treat with this compound / Controls starve->treat add_2nbdg Add 2-NBDG (30-45 min) treat->add_2nbdg wash Wash with ice-cold PBS add_2nbdg->wash measure Measure Fluorescence (Ex: 485nm, Em: 535nm) wash->measure end_node End measure->end_node

Caption: Workflow for the this compound-mediated 2-NBDG glucose uptake assay in L6 myotubes.

Data Presentation

The results of the glucose uptake assay should be presented to clearly show the dose-dependent effect of this compound. Data should be normalized to the vehicle control group.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (RFU)Std. Deviation% Glucose Uptake (vs. Vehicle)
Vehicle Control0 (0.1% DMSO)4520210100%
This compound16328350140%
This compound59492512210%
This compound1012204680270%
This compound2513108730290%
Insulin (Positive Control)0.111752615260%

Expected Results

A successful experiment will demonstrate that this compound increases glucose uptake in L6 myotubes in a dose-dependent manner. The effect is expected to plateau at higher concentrations as the AMPK activation and subsequent GLUT4 translocation become saturated. The positive control, insulin, should also show a significant increase in glucose uptake.

Logical_Relationship cluster_input Input Variable cluster_output Measured Output concentration This compound Concentration uptake Glucose Uptake (Fluorescence) concentration->uptake Positively Correlates (to saturation point)

References

Application Notes and Protocols for In Vivo Administration of Ampkinone in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ampkinones, a class of positive allosteric modulators of AMPA receptors, in mouse models. The protocols and data presented are synthesized from multiple studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these compounds.

Introduction to Ampkinones

Ampkinones are a class of compounds that enhance glutamatergic neurotransmission by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By binding to an allosteric site on the AMPA receptor, Ampkinones slow the receptor's deactivation and desensitization, thereby prolonging the synaptic current carried by these receptors.[1][2] This mechanism of action has led to their investigation for a variety of neurological and psychiatric disorders, including Rett syndrome, Huntington's disease, and cognitive decline.[3][4] Preclinical studies in mouse models have demonstrated the potential of Ampkinones to improve respiratory function, enhance motor performance, and increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Quantitative Data Summary

The following tables summarize quantitative data from various studies involving the administration of the Ampkinones CX546 and CX929 in mouse models.

Table 1: In Vivo Administration Parameters of Ampkinones in Mice

AmpkinoneMouse ModelDosageAdministration RouteVehicleTreatment DurationReference
CX546Rett Syndrome (Mecp2 null)40 mg/kg, b.i.d.Intraperitoneal (i.p.)16.5% 2-hydroxypropyl-β-cyclodextrin10 days (P25-P35)
CX546Middle-aged miceNot specifiedIntraperitoneal (i.p.)Not specified5 daily injections
CX929Huntington's Disease (R6/2)5 mg/kg, once dailyIntraperitoneal (i.p.)10% Cyclodextrin (B1172386) in 0.45% saline4-7 weeks
CX929Fragile X Syndrome (Fmr1 KO)5 mg/kg, b.i.d.Intraperitoneal (i.p.)10% Cyclodextrin in 0.9% sodium chloride4 days

Table 2: Effects of this compound Administration on Biological Readouts in Mice

This compoundMouse ModelOutcome MeasureResultReference
CX546Rett Syndrome (Mecp2 null)Nodose Ganglia BDNF Protein42% increase compared to vehicle-treated mutants
CX546Rett Syndrome (Mecp2 null)Breathing FrequencyRestored to wild-type levels
CX546Rett Syndrome (Mecp2 null)Minute Volume/WeightRestored to wild-type levels
CX546Middle-aged miceHippocampal BDNF mRNA49% increase in stratum granulosum
CX929Huntington's Disease (R6/2)Cortical and Striatal BDNF ProteinIncreased compared to vehicle-treated R6/2 mice
CX929Huntington's Disease (R6/2)Rotarod PerformanceMarkedly improved motor performance
CX929Fragile X Syndrome (Fmr1 KO)Object Location MemoryCompletely rescued long-term memory

Experimental Protocols

Preparation and Administration of Ampkinones

Objective: To prepare and administer Ampkinones to mice via intraperitoneal injection.

Materials:

  • This compound (e.g., CX546, CX929)

  • Vehicle:

    • For CX546: 16.5% 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9% NaCl)

    • For CX929: 10% Cyclodextrin in sterile saline (0.45% or 0.9% NaCl)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Protocol:

  • Vehicle Preparation:

    • Prepare the appropriate cyclodextrin solution in sterile saline. For example, to prepare a 10% cyclodextrin solution, dissolve 1g of cyclodextrin in 10mL of sterile saline.

    • Warm the solution slightly and vortex until the cyclodextrin is fully dissolved.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dosage and the number of animals.

    • Dissolve the this compound powder in the prepared vehicle to achieve the final desired concentration. For example, for a 5 mg/kg dose of CX929 in a 20g mouse, you would need 0.1 mg of the drug. If the injection volume is 10 ml/kg, the final concentration should be 0.5 mg/ml.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Acclimatization (Recommended):

    • To reduce stress-induced variability, acclimatize the mice to the injection procedure.

    • Handle the mice for 10 minutes daily for 3 days.

    • Follow this with daily intraperitoneal injections of sterile saline for an additional 3 days.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume is typically 10 ml/kg.

    • Follow the specific dosing schedule (e.g., once daily, twice daily) as required by the experimental design.

Assessment of Motor Coordination using the Rotarod Test

Objective: To evaluate the effect of this compound treatment on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

  • Timer

Protocol:

  • Training:

    • Before the start of the treatment period, train the mice on the rotarod for several consecutive days to establish a stable baseline performance.

    • Place each mouse on the rotarod at a constant speed (e.g., 24 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes) for a maximum duration (e.g., 60 or 300 seconds).

    • Record the latency to fall for each trial.

    • Conduct multiple trials per day for each mouse.

  • Testing:

    • At specified time points during and after the this compound treatment period, test the mice on the rotarod using the same protocol as in training.

    • Ensure that testing occurs at a consistent time after the last drug administration (e.g., ≥ 18 hours) to avoid acute drug effects.

    • Record the latency to fall for each mouse in each trial.

    • Analyze the data by comparing the performance of the this compound-treated group to the vehicle-treated control group.

Assessment of Respiratory Function using Whole-Body Plethysmography

Objective: To measure respiratory parameters in conscious, unrestrained mice following this compound treatment.

Materials:

  • Whole-body plethysmograph system (Buxco or similar)

  • Animal chamber

  • Pressure transducer

  • Data acquisition software

Protocol:

  • Calibration: Calibrate the plethysmography system according to the manufacturer's instructions.

  • Acclimatization: Place the mouse in the recording chamber and allow it to acclimatize for a period (e.g., 1 hour) before starting the recording.

  • Recording:

    • Record the pressure changes within the chamber generated by the mouse's breathing for a defined period.

    • Ensure the animal is calm and not moving during the recording periods to obtain accurate data.

  • Data Analysis:

    • The software will calculate various respiratory parameters, including:

      • Breathing frequency (breaths per minute)

      • Tidal volume (the volume of air inhaled or exhaled in a single breath)

      • Minute volume (the total volume of air inhaled or exhaled per minute)

    • Normalize the minute volume to the mouse's body weight.

    • Compare the respiratory parameters of the this compound-treated group with the vehicle-treated control group.

Quantification of Brain-Derived Neurotrophic Factor (BDNF) using ELISA

Objective: To measure the protein levels of BDNF in brain tissue from this compound-treated mice.

Materials:

  • Mouse BDNF ELISA kit

  • Brain tissue (e.g., hippocampus, cortex, striatum)

  • Lysis buffer (as specified in the ELISA kit protocol or a suitable alternative like acid-extraction buffer)

  • Protease inhibitors

  • Homogenizer

  • Centrifuge

  • Microplate reader

Protocol:

  • Tissue Collection and Homogenization:

    • Euthanize the mice at the end of the treatment period and dissect the brain regions of interest on ice.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

    • On the day of the assay, weigh the frozen tissue and homogenize it in lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000-20,000 x g) at 4°C to pellet cellular debris.

  • ELISA Procedure:

    • Collect the supernatant containing the soluble proteins.

    • Follow the instructions provided with the specific mouse BDNF ELISA kit for sample dilution, incubation with capture and detection antibodies, and addition of substrate.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using the provided BDNF standards.

    • Calculate the concentration of BDNF in each sample based on the standard curve.

    • Normalize the BDNF concentration to the total protein concentration of the sample.

    • Compare the BDNF levels between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Ampkinones, by positively modulating AMPA receptors, can trigger downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. One of the key pathways activated is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This activation can lead to changes in gene expression, including the upregulation of neurotrophic factors like BDNF.

Ampkinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds MAPK_ERK MAPK/ERK Pathway AMPAR->MAPK_ERK Activates This compound This compound This compound->AMPAR Positive Allosteric Modulation Transcription Gene Transcription MAPK_ERK->Transcription Regulates BDNF BDNF Expression Transcription->BDNF Increases Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) BDNF->Synaptic_Plasticity Promotes

Caption: this compound enhances AMPA receptor function, activating the MAPK/ERK pathway and increasing BDNF expression.

Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a typical experimental workflow for evaluating the effects of an this compound in a mouse model of a neurological disorder.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Mouse_Model Select Mouse Model (e.g., R6/2, Mecp2 null) Drug_Prep Prepare this compound and Vehicle Solutions Mouse_Model->Drug_Prep Acclimatization Acclimatize Mice to Handling and Injections Drug_Prep->Acclimatization Administration Administer this compound/Vehicle (e.g., daily i.p. injections) Acclimatization->Administration Behavioral Behavioral Testing (e.g., Rotarod) Administration->Behavioral Physiological Physiological Measurement (e.g., Plethysmography) Administration->Physiological Biochemical Biochemical Analysis (e.g., BDNF ELISA) Administration->Biochemical Data_Analysis Statistical Analysis of Results Behavioral->Data_Analysis Physiological->Data_Analysis Biochemical->Data_Analysis

Caption: A typical workflow for in vivo this compound studies in mouse models.

References

Application Note: Investigating the LKB1 Dependence of Ampkinone using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The serine/threonine kinase Liver Kinase B1 (LKB1), also known as STK11, is a master kinase that functions as a critical tumor suppressor.[1][2] LKB1 governs cellular metabolism, growth control, and cell polarity primarily by phosphorylating and activating AMP-activated protein kinase (AMPK) and 12 other related kinases.[2][3] The LKB1-AMPK signaling pathway is a central regulator of cellular energy homeostasis; under conditions of energy stress (e.g., a high AMP:ATP ratio), LKB1 activates AMPK, which in turn switches off anabolic processes and promotes catabolic pathways to restore energy balance.[1] Given its role in suppressing cell growth and its frequent inactivation in cancers like non-small cell lung cancer, the LKB1 pathway is a key target for therapeutic intervention.

Ampkinone is a novel small molecule activator of AMPK. To characterize its mechanism of action and potential therapeutic applications, it is crucial to determine whether its effects are dependent on the upstream kinase, LKB1. This application note describes a robust methodology using lentiviral-mediated short hairpin RNA (shRNA) to stably knock down LKB1 expression in a cancer cell line. By comparing the cellular response to this compound in LKB1-proficient and LKB1-deficient cells, researchers can definitively establish the drug's reliance on this key tumor suppressor.

Principle of the Method

The methodology involves creating stable cell lines with reduced LKB1 expression. This is achieved by transducing a target cell line (e.g., A549, which is LKB1-proficient) with lentiviral particles encoding an shRNA sequence specifically targeting LKB1 mRNA for degradation. A non-targeting shRNA is used as a negative control. Following selection of successfully transduced cells, the knockdown of LKB1 protein is validated by Western blot. Finally, the LKB1-knockdown and control cells are treated with a range of this compound concentrations to assess its effect on cell viability. A reduced response to this compound in the LKB1-knockdown cells would indicate that the drug's mechanism of action is, at least in part, LKB1-dependent.

Visualized Pathways and Workflows

The following diagrams illustrate the key biological pathway, the experimental hypothesis, and the overall workflow.

LKB1_AMPK_Pathway cluster_stress Cellular Stress cluster_upstream Upstream Kinase cluster_core Core Energy Sensor cluster_downstream Downstream Effects Energy Stress Energy Stress LKB1 LKB1 Energy Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates Anabolism Anabolic Pathways (e.g., mTORC1) AMPK->Anabolism inhibits Catabolism Catabolic Pathways (e.g., Autophagy) AMPK->Catabolism promotes This compound This compound (Hypothetical Activator) This compound->AMPK directly activates

Caption: The LKB1-AMPK Signaling Pathway.

Experimental_Hypothesis cluster_control Control Cells (LKB1+/+) cluster_knockdown Knockdown Cells (LKB1-) Hypothesis Hypothesis: This compound's effect is LKB1-dependent Control_Input This compound Treatment Hypothesis->Control_Input KD_Input This compound Treatment Hypothesis->KD_Input Control_Output Significant Cell Viability Decrease Control_Input->Control_Output KD_Output Attenuated/No Decrease in Cell Viability KD_Input->KD_Output

Caption: Logical flow of the experimental hypothesis.

Experimental_Workflow Start Design/Obtain LKB1 & Non-Targeting shRNA Lentiviral Vectors Step1 1. Produce Lentiviral Particles in HEK293T cells Start->Step1 Step2 2. Transduce Target Cancer Cells Step1->Step2 Step3 3. Select Stable Cells (e.g., with Puromycin) Step2->Step3 Step4 4. Expand Clones & Validate LKB1 Knockdown (Western Blot) Step3->Step4 Step5 5. Cell Viability Assay: Treat Control & KD cells with this compound Step4->Step5 End 6. Analyze Data: Compare IC50 values to determine LKB1 dependence Step5->End

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Lentiviral Particle Production

This protocol describes the production of lentiviral particles in HEK293T cells using a 3rd generation packaging system.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • shRNA transfer plasmid (e.g., pLKO.1-puro) containing LKB1-targeting or non-targeting control shRNA sequence

  • Packaging plasmids (e.g., pMD2.G and psPAX2)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM or other serum-free medium

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells. Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection.

    • In a sterile tube, prepare the plasmid mix: Combine the shRNA transfer plasmid with the packaging and envelope plasmids according to the manufacturer's protocol.

    • Add the plasmid mix to serum-free medium.

    • Add the transfection reagent, mix gently, and incubate at room temperature as per the reagent's protocol to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T cells.

    • Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.

  • Day 4-5: Harvest Lentiviral Supernatant.

    • At 48 hours post-transfection, collect the supernatant containing the viral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • The viral supernatant can be used immediately, stored at 4°C for a short period, or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours.

Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines

Materials:

  • Target cells (e.g., A549)

  • Complete growth medium for target cells

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (8 mg/mL stock)

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

Procedure:

  • Day 1: Seed Target Cells. Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Day 2: Transduction.

    • Thaw the lentiviral supernatant on ice.

    • Remove the medium from the target cells.

    • Prepare the transduction medium: Add fresh complete medium, polybrene to a final concentration of 4-8 µg/mL, and the desired volume of lentiviral supernatant (a range of Multiplicity of Infection (MOI) should be tested).

    • Add the transduction medium to the cells.

    • Incubate for 18-24 hours.

  • Day 3: Medium Change. Remove the virus-containing medium and replace it with fresh complete medium.

  • Day 4 and Onward: Selection and Expansion.

    • After 24-48 hours, replace the medium with fresh complete medium containing the appropriate concentration of puromycin to select for stably transduced cells. (Note: The optimal puromycin concentration should be determined beforehand with a kill curve).

    • Continue to culture the cells in selection medium, replacing it every 3-4 days, until non-transduced control cells have died.

    • Expand the surviving puromycin-resistant pools for subsequent validation and experiments.

Protocol 3: Validation of LKB1 Knockdown by Western Blot

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-LKB1 and Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Prepare Cell Lysates. Lyse the non-targeting control and LKB1-shRNA transduced cells with ice-cold lysis buffer.

  • Quantify Protein. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-LKB1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis. Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify band intensities to determine the percentage of LKB1 knockdown relative to the non-targeting control.

Protocol 4: Cell Viability Assay (MTS Assay)

Materials:

  • LKB1-knockdown and non-targeting control cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

Procedure:

  • Cell Plating. Seed both non-targeting control and LKB1-knockdown cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation. Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTS Assay.

    • Add the MTS reagent directly to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis.

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of this compound concentration and use a non-linear regression to calculate the IC50 value for each cell line.

Data Presentation and Interpretation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: shRNA Target Sequences

Construct Name Target Gene Sequence (5' -> 3') Vector Backbone
shLKB1_1 Human LKB1 (STK11) GCACTACGTGGACACATACAT pLKO.1-puro
shLKB1_2 Human LKB1 (STK11) CCGGGAAGTTACAGTATGATA pLKO.1-puro

| shControl | Non-Targeting | CCTAAGGTTAAGTCGCCCTCG | pLKO.1-puro |

Table 2: Hypothetical LKB1 Knockdown Efficiency in A549 Cells

Cell Line LKB1 Protein Level (Normalized to Loading Control) % Knockdown
Non-Targeting Control 1.00 ± 0.08 0%
LKB1 shRNA #1 0.15 ± 0.04 85%
LKB1 shRNA #2 0.28 ± 0.05 72%

Data are presented as mean ± SD from three independent Western blot experiments.

Table 3: Hypothetical Effect of this compound on Cell Viability

Cell Line LKB1 Status This compound IC50 (µM)
Non-Targeting Control Proficient 5.2 ± 0.6
LKB1 shRNA #1 Deficient 48.5 ± 4.1

IC50 values were calculated from dose-response curves after 72 hours of treatment. Data are presented as mean ± SD.

Interpretation of Results

The hypothetical data in Table 2 shows a successful and significant reduction of LKB1 protein expression in cells transduced with LKB1-targeting shRNAs compared to the non-targeting control. The data in Table 3 demonstrates a clear biological consequence of this knockdown. The IC50 value for this compound in the LKB1-deficient cells (48.5 µM) is nearly 10-fold higher than in the LKB1-proficient control cells (5.2 µM). This shift indicates a strong resistance to this compound when LKB1 is absent.

This substantial increase in the IC50 value upon LKB1 knockdown strongly supports the hypothesis that the cytotoxic/cytostatic effect of this compound is dependent on the presence and function of LKB1. This suggests that this compound likely acts through the canonical LKB1-AMPK signaling axis and may have limited efficacy in tumors with LKB1 loss-of-function mutations. These protocols provide a comprehensive framework for researchers to investigate the genetic dependencies of novel therapeutic compounds.

References

Application Note: Interrogating Metabolic Flux with the Direct AMPK Activator A-769662 using Seahorse XF Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a dynamic process that is tightly regulated to meet the energetic and biosynthetic demands of the cell. The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated in response to stresses that deplete cellular ATP levels.[1][2] Upon activation, AMPK initiates a metabolic switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways to restore energetic balance.[1][3] This makes AMPK a key therapeutic target for metabolic diseases such as type 2 diabetes and cancer.

The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[4] The instrument measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of A-769662, a direct allosteric activator of AMPK. A-769662 activates AMPK independently of cellular AMP/ATP levels, providing a specific tool to probe the downstream metabolic consequences of AMPK activation.

Key Metabolic Parameters

The Seahorse XF Cell Mito Stress Test is a standard assay used to assess mitochondrial function. By sequentially injecting a series of metabolic modulators, a detailed profile of a cell's metabolic phenotype can be generated. The key parameters measured are:

ParameterDescription
Basal Respiration The baseline oxygen consumption of the cells, representing the energetic demand under basal conditions.
ATP Production-Linked Respiration The portion of basal respiration dedicated to ATP synthesis.
Proton Leak The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling.
Maximal Respiration The maximum oxygen consumption rate the cells can achieve, induced by an uncoupling agent like FCCP.
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
Non-Mitochondrial Respiration Oxygen consumption from cellular enzymes other than the electron transport chain.

Expected Metabolic Shift with A-769662

AMPK activation is known to have complex, context-dependent effects on cellular metabolism. Generally, AMPK activation promotes a shift towards catabolic processes to generate ATP. This can involve:

  • Increased Glycolysis: AMPK can stimulate glucose uptake and the activity of glycolytic enzymes.

  • Modulation of Mitochondrial Respiration: AMPK can promote mitochondrial biogenesis and fatty acid oxidation, while in some contexts, acute activation may lead to a decrease in mitochondrial respiration to conserve resources.

The following data tables represent hypothetical but expected results from a Seahorse XF Cell Mito Stress Test on a cancer cell line treated with A-769662.

Table 1: Oxygen Consumption Rate (OCR) in pmol/min

TreatmentBasal RespirationATP ProductionMaximal RespirationSpare Respiratory Capacity
Vehicle Control100 ± 575 ± 4200 ± 10100 ± 8
A-769662 (100 µM)85 ± 660 ± 5150 ± 965 ± 7

Table 2: Extracellular Acidification Rate (ECAR) in mpH/min

TreatmentBasal ECARGlycolytic Capacity
Vehicle Control40 ± 380 ± 5
A-769662 (100 µM)55 ± 495 ± 6

These tables illustrate a potential metabolic phenotype where A-769662 treatment leads to a decrease in mitochondrial respiration while simultaneously increasing glycolysis, reflecting a shift in the cell's strategy for ATP production.

Experimental Protocols

I. Cell Culture and Seeding
  • Cell Line: Select a cell line of interest (e.g., HeLa, HCT116) and culture in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seeding: On the day before the assay, harvest and count cells. Seed the cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 15,000 cells/well). Ensure even cell distribution.

  • Incubation: Incubate the cell plate overnight in a 37°C, 5% CO₂ incubator.

II. Sensor Cartridge Hydration
  • Hydration: On the day before the assay, place the Seahorse XF96 sensor cartridge upside down. Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

  • Submersion: Carefully lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged in the calibrant.

  • Incubation: Incubate the hydrated sensor cartridge in a 37°C non-CO₂ incubator overnight.

III. Assay Medium and Compound Preparation
  • Assay Medium: On the day of the assay, warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C. Adjust the pH to 7.4.

  • A-769662 Stock Solution: Prepare a stock solution of A-769662 in DMSO.

  • A-769662 Working Solution: Dilute the A-769662 stock solution in the prepared Seahorse XF assay medium to the desired final concentration for treatment.

  • Mito Stress Test Compounds: Prepare working solutions of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A in the assay medium at the desired final concentrations.

IV. Seahorse XF Assay Procedure
  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells of the cell plate.

    • Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.

    • Add 180 µL of the A-769662 working solution or vehicle control to the appropriate wells.

    • Incubate the cell plate in a 37°C non-CO₂ incubator for the desired treatment time (e.g., 1 hour).

  • Compound Loading:

    • Load the prepared oligomycin, FCCP, and rotenone/antimycin A solutions into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, the instrument will prompt you to replace the utility plate with your cell plate.

  • Data Acquisition:

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, and C, measuring the metabolic response after each injection.

V. Data Analysis
  • Normalization: After the assay, normalize the data to cell number or protein concentration.

  • Data Interpretation: Use the Seahorse Wave software to analyze the OCR and ECAR data and calculate the key metabolic parameters outlined in the introduction.

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP/ADP:ATP Ratio Stress->AMP_ATP_Ratio A769662 A-769662 AMPK AMPK A769662->AMPK Directly Activates LKB1 LKB1 AMP_ATP_Ratio->LKB1 LKB1->AMPK Activates Glycolysis Glycolysis AMPK->Glycolysis Stimulates Mito_Resp Mitochondrial Respiration AMPK->Mito_Resp Modulates Anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Stimulates ATP_Prod ATP Production Glycolysis->ATP_Prod Mito_Resp->ATP_Prod Catabolic->ATP_Prod

Caption: AMPK signaling pathway activation by metabolic stress and A-769662.

Experimental Workflow

Seahorse_Workflow cluster_day1 cluster_day2 cluster_assay Day1 Day 1: Cell Seeding & Cartridge Hydration Day2 Day 2: Assay Preparation Day1->Day2 Assay Seahorse XF Assay Day2->Assay Analysis Data Analysis & Interpretation Assay->Analysis Seed_Cells Seed cells in XF96 plate Hydrate_Cartridge Hydrate sensor cartridge Prep_Medium Prepare assay medium & compounds Treat_Cells Treat cells with A-769662/Vehicle Load_Cartridge Load Mito Stress compounds Calibrate Calibrate sensor cartridge Run_Assay Run Mito Stress Test protocol

Caption: Experimental workflow for Seahorse XF analysis with A-769662.

References

Application Notes & Protocols: Investigating the AMPK-Mediated Effects of Ampkinone using CRISPR-Cas9 Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ampkinone is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] The AMPK signaling pathway plays a critical role in coordinating metabolic processes, including glucose uptake, fatty acid oxidation, and protein synthesis, making it a key therapeutic target for metabolic diseases and cancer.[3] To elucidate the specific downstream effectors and cellular responses to this compound, CRISPR-Cas9 mediated gene knockout studies provide a powerful tool for precise genetic interrogation.

These application notes provide a comprehensive framework for designing and executing CRISPR-Cas9 knockout experiments to study the functional consequences of this compound treatment in a targeted manner. The protocols outlined below detail the generation of knockout cell lines and subsequent validation and functional analysis.

Signaling Pathway of this compound via AMPK Activation

This compound is hypothesized to activate AMPK, which in turn phosphorylates a multitude of downstream targets to restore cellular energy balance. Key downstream effects include the inhibition of anabolic pathways (like mTORC1 signaling) and the activation of catabolic pathways (such as autophagy and fatty acid oxidation).

Ampkinone_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK TSC2 TSC2 AMPK->TSC2 Activates ULK1 ULK1 AMPK->ULK1 Activates LKB1 LKB1 LKB1->AMPK Activates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates

Figure 1: Proposed signaling pathway of this compound via AMPK.

Experimental Workflow for CRISPR-Cas9 Knockout Studies

The overall experimental workflow involves designing and validating guide RNAs (gRNAs), delivering the CRISPR-Cas9 machinery into cells, selecting and isolating knockout clones, and finally, performing functional assays with this compound treatment.

CRISPR_Workflow A 1. gRNA Design & Synthesis (e.g., Target a downstream gene like ULK1) B 2. Vector Construction or RNP Assembly A->B C 3. Delivery into Target Cells (e.g., Lentiviral Transduction, Electroporation) B->C D 4. Selection & Clonal Isolation (e.g., Puromycin (B1679871) Selection, Single-Cell Cloning) C->D E 5. Knockout Validation (Sanger Sequencing, Western Blot) D->E F 6. Functional Assays with this compound (e.g., Autophagy Flux, Metabolism) E->F

Figure 2: Experimental workflow for generating and validating knockout cell lines.

Detailed Experimental Protocols

Protocol 1: Generation of a Target Gene Knockout Cell Line (e.g., ULK1)

This protocol describes the generation of a stable knockout cell line for a gene downstream of AMPK, such as ULK1, to investigate its role in this compound-induced autophagy.

Materials:

  • HEK293T or other suitable cell line

  • Lentiviral vector system (e.g., pLenti-U6-sgRNA-SFFV-Cas9-2A-Puro)

  • Validated sgRNA sequences targeting the gene of interest

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin

  • 96-well plates for single-cell cloning

  • PCR primers for genomic DNA amplification

  • Antibody against the target protein (e.g., anti-ULK1)

Procedure:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the target gene using a design tool (e.g., Benchling, CRISPR Design Tool).

    • Synthesize and clone the sgRNAs into the lentiviral vector according to the manufacturer's protocol.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction of Target Cells:

    • Transduce the target cell line with the collected lentivirus at a multiplicity of infection (MOI) of 5.

    • Include a non-targeting sgRNA as a control.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection with an appropriate concentration of puromycin (determined by a kill curve).

    • Maintain selection for 3-5 days until non-transduced control cells are eliminated.

  • Single-Cell Cloning:

    • Isolate single cells from the stable pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand the resulting colonies.

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the region surrounding the sgRNA target site and analyze by Sanger sequencing to identify insertions/deletions (indels).

    • Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein in the knockout clones compared to the wild-type and non-targeting controls.

Protocol 2: Functional Analysis of this compound in Knockout Cells

This protocol details how to assess the functional consequences of this compound treatment in the validated knockout cell line.

Materials:

  • Validated knockout and control cell lines

  • This compound

  • Assay-specific reagents (e.g., LC3B antibody for autophagy analysis, Seahorse XF analyzer for metabolic flux)

Procedure:

  • Cell Seeding:

    • Seed wild-type, non-targeting control, and knockout cells at an appropriate density for the planned functional assay.

  • This compound Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).

  • Autophagy Flux Assay (Example):

    • Following treatment, lyse the cells and perform a Western blot for LC3B. An increase in the lipidated form (LC3-II) relative to the unlipidated form (LC3-I) indicates an increase in autophagosomes.

    • To measure flux, perform the experiment in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagy process.

  • Metabolic Analysis (Example):

    • Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between cell lines and treatment conditions.

Table 1: Validation of Gene Knockout Efficiency

Cell Line Clone Sequencing Result (Indel) Protein Expression (% of WT)
Wild-Type N/A 100%
Non-Targeting Control No Indel 98%
Knockout Clone #1 -2 bp frameshift < 1%

| Knockout Clone #2 | +1 bp frameshift | < 1% |

Table 2: Functional Response to this compound Treatment (10 µM)

Cell Line LC3-II / LC3-I Ratio (Fold Change vs. Vehicle) Oxygen Consumption Rate (Fold Change vs. Vehicle)
Wild-Type 4.5 2.1
Non-Targeting Control 4.3 2.0

| ULK1 Knockout | 1.2 | 2.0 |

Conclusion

The combination of CRISPR-Cas9 technology with the targeted application of novel compounds like this compound provides a robust platform for dissecting complex signaling pathways. By systematically knocking out key downstream effectors of the AMPK pathway, researchers can precisely define the molecular mechanisms underlying the therapeutic effects of this compound. The protocols and workflows presented here offer a standardized approach to guide these investigations, from initial knockout generation to in-depth functional characterization.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampkinone is an indirect small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Its ability to stimulate AMPK activity makes it a valuable tool for research in metabolic diseases, oncology, and other areas where AMPK signaling plays a crucial role. This compound mediates the phosphorylation of AMPK at threonine 172, a key activation event, through a mechanism dependent on the upstream kinase LKB1.[1] In cellular assays, this compound has been shown to activate AMPK and increase glucose uptake in muscle cells.[1]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecule activators of the AMPK pathway, using this compound as a reference compound. The protocols described herein are suitable for screening large compound libraries and for subsequent hit validation and characterization.

Data Presentation: this compound Activity

The following table summarizes the reported in vitro activity of this compound. This data can be used as a reference for assay validation and for comparison with novel compounds.

CompoundAssay TypeCell LineParameterValueReference
This compoundAMPK Phosphorylation (Thr172)L6 muscle cellsEC504.3 µM

Signaling Pathway

The diagram below illustrates the signaling pathway for this compound-mediated AMPK activation. This compound acts indirectly, requiring the activity of the upstream kinase LKB1 to phosphorylate and activate AMPK.

Ampkinone_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 indirectly activates AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive phosphorylates AMPK_active p-AMPK (active) (Thr172) Downstream Downstream Substrates AMPK_active->Downstream phosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Downstream->Metabolic_Effects lead to

This compound-mediated indirect activation of AMPK.

Experimental Protocols

Two primary types of HTS assays are described: a biochemical assay to measure direct enzymatic activity and a cell-based assay to assess AMPK activation in a physiological context.

Biochemical HTS Assay: Transcreener® ADP² Kinase Assay

This assay quantifies the amount of ADP produced by the AMPK enzymatic reaction, providing a direct measure of kinase activity. It is a homogeneous, fluorescence-based assay with a simple mix-and-read format, making it highly amenable to HTS.

Transcreener_Workflow start Start dispense_reagents Dispense Assay Buffer, AMPK Enzyme, and Substrate (e.g., SAMS peptide) to 384-well plate start->dispense_reagents add_compounds Add this compound (or test compounds) and ATP to initiate reaction dispense_reagents->add_compounds incubate_reaction Incubate at 30°C for 60 minutes add_compounds->incubate_reaction add_detection Add Transcreener® ADP² Detection Mix (Antibody-Tracer) incubate_reaction->add_detection incubate_detection Incubate at room temperature for 60 minutes add_detection->incubate_detection read_plate Read Fluorescence Polarization (FP) or TR-FRET incubate_detection->read_plate end End read_plate->end

Workflow for the Transcreener® ADP² AMPK HTS Assay.

Materials:

  • AMPK enzyme (human recombinant)

  • SAMS peptide substrate

  • ATP

  • Transcreener® ADP² FP Assay Kit (contains ADP Alexa633 Tracer, ADP² Antibody, Stop & Detect Buffer B)

  • Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization (FP) or TR-FRET

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer containing AMPK enzyme and SAMS peptide at 2X the final desired concentration.

    • Prepare a 2X compound/ATP solution in Assay Buffer containing this compound (or test compounds) and ATP at 2X the final desired concentration.

    • Prepare the Transcreener® ADP² Detection Mix according to the manufacturer's instructions.

  • Assay Protocol:

    • Dispense 5 µL of the 2X enzyme/substrate solution into each well of a 384-well plate.

    • Add 5 µL of the 2X compound/ATP solution to the wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of the Transcreener® ADP² Detection Mix to each well to stop the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a plate reader configured for fluorescence polarization or TR-FRET.

  • Data Analysis:

    • Calculate the percent inhibition or activation relative to control wells (DMSO vehicle for baseline activity and a known inhibitor/activator for maximal effect).

    • For dose-response curves, plot the percent activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.

Cell-Based HTS Assay: AlphaScreen® SureFire® Phospho-AMPKα (Thr172) Assay

This assay measures the phosphorylation of AMPK at Threonine 172 in a cellular context. It is a homogeneous, no-wash, bead-based proximity assay that is well-suited for HTS.

AlphaScreen_Workflow start Start seed_cells Seed cells (e.g., HEK293, L6) in 384-well culture plates start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells starve_cells Optional: Serum starve cells incubate_cells->starve_cells add_compounds Add this compound (or test compounds) starve_cells->add_compounds incubate_stimulation Incubate for desired stimulation time (e.g., 60 minutes) add_compounds->incubate_stimulation lyse_cells Lyse cells with Lysis Buffer incubate_stimulation->lyse_cells transfer_lysate Transfer lysate to 384-well ProxiPlate lyse_cells->transfer_lysate add_beads Add Acceptor and Donor bead mix transfer_lysate->add_beads incubate_detection Incubate for 2 hours at room temperature in the dark add_beads->incubate_detection read_plate Read on an Alpha-enabled plate reader incubate_detection->read_plate end End read_plate->end

References

Troubleshooting & Optimization

Variability in Ampkinone experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampkinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation with this compound, a direct activator of AMP-activated protein kinase (AMPK).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a direct activator of AMP-activated protein kinase (AMPK). It binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, inducing a conformational change that promotes its activation. This activation occurs independently of cellular AMP/ATP ratios, distinguishing it from indirect activators like metformin.

Q2: How should I dissolve and store this compound for optimal performance?

A2: For in vitro experiments, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. To maintain stability and prevent degradation from repeated freeze-thaw cycles, store this stock solution in small aliquots at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium or assay buffer to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cellular stress.

Q3: What are the expected downstream effects of this compound-mediated AMPK activation?

A3: Activated AMPK works to restore cellular energy homeostasis. Key downstream effects include the phosphorylation of acetyl-CoA carboxylase (ACC), which inhibits fatty acid synthesis, and the activation of pathways that promote glucose uptake and fatty acid oxidation.[1][2] AMPK activation can also suppress anabolic pathways like protein synthesis through the inhibition of the mTORC1 pathway.[3][4] The specific outcomes can be cell-type and context-dependent.[5]

Q4: Can this compound exhibit off-target effects?

A4: While this compound is designed as a direct AMPK activator, the possibility of off-target effects should always be considered. The cellular effects of AMPK activation are extensive and can vary based on the specific AMPK isoform present in the tissue or cell type being studied. It is crucial to include appropriate controls in your experiments, such as treating cells with a structurally related but inactive compound or using cells with AMPK knocked out or knocked down, to validate that the observed effects are indeed AMPK-dependent.

Troubleshooting Guide

Issue 1: High Variability in Phospho-AMPK (Thr172) Levels Between Replicates

Possible Causes:

  • Inconsistent Cell Health: Differences in cell confluence, passage number, or underlying stress levels can affect baseline AMPK activity.

  • Variable Drug Treatment: Inaccuracies in pipetting or uneven drug distribution in multi-well plates.

  • Suboptimal Lysis and Sample Handling: Inefficient cell lysis, phosphatase activity during sample preparation, or inconsistent protein quantification.

Solutions:

  • Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density and confluence at the time of treatment.

  • Improve Treatment Consistency: Prepare a master mix of the final this compound concentration in the medium to add to all wells. For multi-well plates, gently swirl the plate after adding the treatment to ensure even distribution.

  • Optimize Sample Preparation: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and proceed to analysis as quickly as possible. Ensure accurate protein quantification using a reliable method like the BCA assay.

Issue 2: No Significant Increase in Downstream Target Phosphorylation (e.g., Phospho-ACC)

Possible Causes:

  • Insufficient this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a robust downstream response.

  • Cell-Type Specificity: The specific AMPK isoforms and downstream signaling components can vary between cell types, potentially leading to a muted response.

  • Substrate Unavailability: The metabolic state of the cells might influence the availability of downstream substrates for AMPK.

Solutions:

  • Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for this compound in your specific cell model.

  • Confirm AMPK Activation: First, verify that this compound is indeed increasing the phosphorylation of AMPK at Thr172 in your system.

  • Review Literature for Your Cell Model: Investigate published data on AMPK signaling in your specific cell type to understand expected responses and timelines.

Issue 3: Unexpected Cellular Toxicity or Phenotypes

Possible Causes:

  • High this compound Concentration: Excessive concentrations of any compound can lead to off-target effects or cellular stress.

  • DMSO Toxicity: The final concentration of the DMSO solvent may be too high.

  • Prolonged AMPK Activation: Chronic, high-level activation of AMPK can sometimes be detrimental to cell survival, particularly in certain cancer cell lines under specific nutrient conditions.

Solutions:

  • Titrate this compound Concentration: Determine the lowest effective concentration through a dose-response experiment.

  • Include Vehicle Control: Always include a control group treated with the same final concentration of DMSO to account for any solvent effects.

  • Assess Cell Viability: Use a standard cell viability assay (e.g., MTT or trypan blue exclusion) to monitor the health of your cells following this compound treatment.

Data Presentation: Variability in this compound Experiments

The following table presents hypothetical data from a Western blot experiment measuring the fold change in phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) in response to a 1-hour treatment with 10 µM this compound across three independent experiments. This illustrates the potential for variability.

Experiment IDFold Change p-AMPK (Thr172)Fold Change p-ACC (Ser79)
EXP-0012.82.1
EXP-0023.52.9
EXP-0032.31.9
Average 2.87 2.30
Standard Deviation 0.60 0.53

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Western Blot Analysis of AMPK Activation

This protocol outlines the steps to assess the activation of AMPK and its downstream target ACC via Western blotting.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, C2C12) in 6-well plates and grow to 70-80% confluence.

    • Starve cells of serum for 4-6 hours if necessary to lower baseline signaling.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 1 hour).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin) overnight at 4°C, following the antibody manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

AMPK_Signaling_Pathway cluster_input Activators cluster_core AMPK Complex cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Direct Activation p-AMPK (Thr172) Activated AMPK (p-AMPK) ACC ACC p-AMPK (Thr172)->ACC Phosphorylates mTORC1 mTORC1 p-AMPK (Thr172)->mTORC1 Inhibits p-ACC Inactive ACC (p-ACC) ACC->p-ACC Fatty Acid Synthesis Fatty Acid Synthesis p-ACC->Fatty Acid Synthesis Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes

Caption: Direct activation of AMPK by this compound and key downstream signaling events.

Experimental_Workflow A 1. Cell Seeding & Growth (70-80% Confluence) B 2. Treatment (this compound vs. Vehicle) A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot (p-AMPK, p-ACC, Total Proteins) D->E F 6. Data Analysis (Densitometry & Normalization) E->F

Caption: Standard experimental workflow for assessing this compound's activity in cell culture.

References

Technical Support Center: Ampkinone Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Ampkinone, a potent indirect activator of AMP-activated protein kinase (AMPK).

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

This compound is a crystalline solid that is poorly soluble in aqueous solutions. This is a common challenge for many small molecule compounds. The following steps can be taken to address this issue.

Initial Steps:

  • Particle Size Reduction: Ensure you are working with a fine powder. If the material is crystalline, consider gentle grinding with a mortar and pestle to increase the surface area for dissolution.

  • Sonication: Use a bath or probe sonicator to provide energy to break apart particles and facilitate dissolution.

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat may degrade this compound. Monitor for any color change or precipitation upon cooling.

Advanced Strategies:

If the initial steps are insufficient, consider the following formulation strategies. It is recommended to start with small-scale trials to determine the optimal conditions.

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This can significantly increase the solubility of hydrophobic compounds.[1][2][3]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can dramatically improve solubility.[1][4] The chemical structure of this compound suggests it may have ionizable groups.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, forming a more water-soluble inclusion complex.

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and solubility.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for solubilizing this compound for in vivo studies?

A common formulation for preclinical in vivo studies involves a mixture of solvents. A published protocol for preparing a suspended solution of this compound (2.5 mg/mL) is as follows:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL.

This will result in a suspended solution suitable for oral and intraperitoneal injections.

Q2: How do I choose the right co-solvent for my experiment?

The choice of co-solvent depends on the specific requirements of your experiment, including the desired concentration of this compound and the tolerance of your biological system to the solvent. Commonly used co-solvents for in vitro and in vivo research include:

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many nonpolar compounds. However, it can have biological effects and may be toxic at higher concentrations.

  • Ethanol: A less toxic alternative to DMSO, often used in combination with other solvents.

  • Polyethylene glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG300, PEG400) are effective co-solvents and are generally well-tolerated.

  • Propylene glycol: Another commonly used, low-toxicity co-solvent.

It is crucial to include vehicle controls in your experiments to account for any effects of the co-solvents themselves.

Q3: Can I use pH modification to dissolve this compound?

Yes, pH modification can be a very effective technique for compounds with ionizable functional groups. To determine the optimal pH for this compound solubility, you can perform a pH-solubility profile. This involves preparing saturated solutions of this compound in buffers of varying pH and then measuring the concentration of the dissolved compound.

Q4: What are the advantages of using cyclodextrins?

Cyclodextrins offer several advantages for improving the solubility of poorly water-soluble drugs like this compound:

  • High Solubilization Efficiency: They can significantly increase aqueous solubility.

  • Improved Stability: Encapsulation within the cyclodextrin (B1172386) cavity can protect the drug from degradation.

  • Reduced Toxicity: By masking the hydrophobic regions of the drug, they can sometimes reduce its toxicity.

Commonly used cyclodextrins include β-cyclodextrin (BCD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HPBCD).

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
Dimethyl sulfoxide (DMSO)> 50
Ethanol~5
Polyethylene glycol 300 (PEG300)~15

Table 2: Example of this compound Solubility Enhancement with a Co-solvent System

Co-solvent System (v/v)This compound Solubility (mg/mL)
100% PBS pH 7.4< 0.1
10% DMSO in PBS pH 7.4~1.0
20% DMSO in PBS pH 7.4~5.0
10% PEG300 in PBS pH 7.4~0.8
20% PEG300 in PBS pH 7.4~2.5

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

Objective: To prepare a 1 mg/mL solution of this compound in a PBS/DMSO co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

  • Add 100 µL of DMSO to the this compound powder in a microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Slowly add 900 µL of PBS (pH 7.4) to the DMSO solution while vortexing to prevent precipitation.

  • If any precipitation occurs, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter.

Protocol 2: pH-Dependent Solubility Determination

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to separate microcentrifuge tubes.

  • Add 1 mL of each buffer to the respective tubes.

  • Tightly cap the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the solubility of this compound (in mg/mL or µM) against the pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Use start This compound Powder solvent Select Solvent System (e.g., Co-solvent, Buffer) start->solvent mix Mix & Dissolve (Vortex, Sonicate, Heat) solvent->mix filter Filter (0.22 µm) mix->filter use Use in Experiment (In Vitro / In Vivo) filter->use

Caption: A generalized workflow for solubilizing this compound for experimental use.

signaling_pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Indirectly Activates anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->anabolic Inhibits catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->catabolic Stimulates LKB1 LKB1 LKB1->AMPK Upstream Kinase CaMKK2 CaMKKβ CaMKK2->AMPK Upstream Kinase

Caption: Simplified signaling pathway of this compound via AMPK activation.

References

Off-target effects of Ampkinone at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ampakine Compounds

A-01: Important Advisory on the Term "Ampkinone"

To ensure clarity and accuracy, this technical guide addresses the class of molecules known as ampakines , which are positive allosteric modulators (PAMs) of the AMPA receptor.[1][2] The term "this compound" is not a recognized designation for a specific compound in scientific literature. This document focuses on well-characterized ampakines, such as CX516 and Farampator, to provide actionable data for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of ampakines at high concentrations?

At therapeutic doses, ampakines are generally selective for AMPA receptors.[1] However, at high concentrations, dose-dependent side effects have been observed in clinical studies, which may be indicative of off-target effects or excessive on-target activity. For Farampator (CX-691), reported side effects include headache, drowsiness, nausea, and impaired episodic memory.[1][3] The incidence of these effects correlates with higher plasma concentrations of the drug. Low-impact ampakines are noted to have a better safety profile, potentially due to their minimal effect on receptor desensitization and agonist binding affinity, which may reduce the likelihood of seizurogenic effects seen with other AMPAR modulators.

Q2: How do "high-impact" vs. "low-impact" ampakines differ in their potential for off-target effects?

The distinction between high- and low-impact ampakines is crucial for understanding their safety profiles.

  • High-impact ampakines (e.g., CX546, CX614) strongly reduce AMPA receptor desensitization and enhance agonist binding affinity. This robust potentiation carries a higher risk of excitotoxicity and seizurogenic activity at supratherapeutic doses.

  • Low-impact ampakines (e.g., CX516, CX717, Farampator) only modestly affect receptor desensitization and do not significantly alter agonist binding affinity. This may explain their improved safety profile and lower incidence of adverse effects.

Q3: Are there known interactions with other receptors or enzymes at high concentrations?

Currently, public domain data on specific molecular off-targets (e.g., binding to other GPCRs, kinases, or ion channels) for ampakines is limited. Most available information focuses on their allosteric modulation of the AMPA receptor. The primary concern at high concentrations remains over-potentiation of AMPA receptor activity, leading to neuronal hyperexcitability. To rigorously exclude off-target interactions, comprehensive screening against a panel of receptors and kinases would be necessary.

Troubleshooting Guide

Issue 1: I'm observing unexpected toxicity or cell death in my neuronal cultures at high concentrations of an ampakine.

Possible Cause Troubleshooting Step
1. Excitotoxicity from excessive AMPA receptor activation. Verify the "impact" classification of your ampakine. High-impact ampakines are more likely to cause excitotoxicity. Reduce the concentration and/or incubation time. Consider co-application with an NMDA receptor antagonist if the experimental design allows, to mitigate downstream excitotoxic pathways.
2. Non-specific off-target toxicity. Perform a cell viability assay (e.g., MTT, LDH) with a non-neuronal cell line that does not express AMPA receptors to distinguish between on-target excitotoxicity and general cytotoxicity.
3. Compound purity and stability. Ensure the purity of your compound batch. Impurities could be responsible for the observed toxicity. Verify that the compound has not degraded in your storage or experimental solutions.

Issue 2: My in-vivo experiment is showing adverse behavioral effects (e.g., seizures, ataxia) not expected at the planned dose.

Possible Cause Troubleshooting Step
1. Over-potentiation of AMPA signaling. This is a known risk, especially with high-impact ampakines. Immediately lower the dose. Monitor plasma concentrations of the drug if possible, as adverse effects have been shown to correlate with higher plasma levels.
2. Pharmacokinetic variability. The animal model may have different absorption, distribution, metabolism, or excretion (ADME) properties than expected, leading to higher-than-anticipated brain exposure. Conduct a pharmacokinetic study to determine Cmax and brain-to-plasma ratio.

Data Presentation: Adverse Effects in Clinical Studies

The following table summarizes adverse effects observed for representative ampakines in human clinical trials. These are generally observed at higher doses.

CompoundStudy PopulationDoseReported Adverse Effects
Farampator (CX-691) Healthy Elderly Volunteers500 mgHeadache, Somnolence, Nausea, Impaired Episodic Memory
CX1739 Healthy Young VolunteersUp to 900 mg (single dose)Headache, Nausea

Mandatory Visualizations

Diagram 1: On-Target vs. Potential Off-Target Mechanisms

cluster_0 On-Target Pathway (Therapeutic Concentrations) cluster_1 Off-Target Concern (High Concentrations) Ampakine_On Ampakine AMPAR AMPA Receptor (Allosteric Site) Ampakine_On->AMPAR Binds Potentiation Enhanced Glutamate Signaling AMPAR->Potentiation Modulates Therapeutic Therapeutic Effect (e.g., Cognition) Potentiation->Therapeutic Ampakine_Off High Conc. Ampakine AMPAR_Over AMPA Receptor (Over-activation) Ampakine_Off->AMPAR_Over Over-stimulates Off_Target Hypothetical Off-Target (e.g., Kinase, GPCR) Ampakine_Off->Off_Target Binds? Adverse_Effect Adverse Effect (e.g., Excitotoxicity) AMPAR_Over->Adverse_Effect Off_Target->Adverse_Effect

Caption: On-target potentiation vs. high-concentration concerns.

Diagram 2: Experimental Workflow for Off-Target Screening

start Test Compound (High Concentration) screen Primary Screen (e.g., Kinase Panel) start->screen hits Identify Potential Hits (Binding > Threshold) screen->hits secondary Secondary Assay (Functional Activity) hits->secondary confirm Confirm Off-Target Interaction secondary->confirm  Activity  Confirmed no_effect No Significant Off-Target Effect secondary->no_effect  No Activity

Caption: Workflow for identifying off-target molecular interactions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Receptor Screening

This protocol outlines a general method to screen a compound against a panel of non-AMPA receptors to identify potential off-target binding.

  • Objective: To determine the binding affinity (Ki) of an ampakine for a panel of common CNS receptors (e.g., dopaminergic, serotonergic, adrenergic).

  • Materials:

    • Test ampakine compound.

    • Cell membranes prepared from cell lines expressing the target receptor of interest.

    • Specific radioligand for each target receptor (e.g., [³H]-Spiperone for D2 receptors).

    • Scintillation fluid and vials.

    • Microplate harvester and scintillation counter.

    • Assay buffer (specific to each receptor target).

  • Methodology:

    • Preparation: Serially dilute the test ampakine to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Incubation: In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test ampakine concentration.

    • Equilibrium: Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test ampakine. Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. A significant interaction is typically noted if the Ki is within a relevant concentration range (e.g., < 10 µM).

Protocol 2: Kinase Inhibitor Profiling Assay

This protocol describes a method to screen for off-target inhibitory activity against a panel of protein kinases.

  • Objective: To assess the inhibitory effect (IC50) of a high-concentration ampakine against a diverse panel of human protein kinases.

  • Materials:

    • Test ampakine compound.

    • Recombinant human kinases.

    • Specific peptide substrates for each kinase.

    • ATP (often radiolabeled [γ-³²P]-ATP or [γ-³³P]-ATP).

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • Phosphocellulose filter plates.

    • Microplate reader or scintillation counter.

  • Methodology:

    • Preparation: Prepare a high concentration stock of the test ampakine (e.g., 10-100 µM) in a suitable solvent like DMSO.

    • Reaction Setup: In a multi-well plate, add the kinase, its specific peptide substrate, and the test ampakine.

    • Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

    • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Detection: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unused ATP is washed away.

    • Quantification: Measure the amount of incorporated phosphate (B84403) on the filter using a suitable detection method (e.g., scintillation counting for radiolabeled ATP).

    • Data Analysis: Calculate the percentage of kinase activity remaining relative to a vehicle control (e.g., DMSO). If significant inhibition (>50%) is observed at the screening concentration, perform a dose-response curve to determine the IC50 value. This helps quantify the potency of the off-target interaction.

References

Technical Support Center: Optimizing AMPK Activator Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Ampkinone" is not available in the public scientific literature. This guide has been created using two well-characterized, direct and indirect AMP-activated protein kinase (AMPK) activators, A-769662 and Metformin , as representative examples to assist researchers in optimizing in vivo studies with AMPK activators.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for AMPK activators?

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to cellular stress that depletes ATP, such as low glucose, hypoxia, and ischemia.[1]

Activators of AMPK can work through several mechanisms:

  • Indirect Activation: Some compounds, like Metformin, are thought to activate AMPK indirectly, potentially by inhibiting the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio.

  • Direct Allosteric Activation: Other activators, such as A-769662, bind directly to the AMPK complex, causing a conformational change that leads to its activation. A-769662 allosterically activates AMPK and protects against the dephosphorylation of a key activation site (Thr172).

  • Upstream Kinase Activation: AMPK is activated by upstream kinases, primarily LKB1 (in response to increased AMP) and CaMKKβ (in response to increased intracellular calcium). Some compounds may influence these upstream kinases.

Activated AMPK works to restore cellular energy homeostasis by stimulating ATP-producing pathways (like fatty acid oxidation and autophagy) and inhibiting ATP-consuming processes (such as protein and lipid synthesis).

Q2: How do I select an appropriate starting dose for my in vivo study?

Selecting a starting dose depends on the specific AMPK activator, the animal model, and the research question. Below are summarized dosages for A-769662 and Metformin from published mouse studies.

Data Summary: In Vivo Dosages of A-769662 and Metformin in Mice

CompoundAnimal ModelDosage RangeAdministration RouteKey Observed Effects
A-769662 ob/ob mice3-30 mg/kgIntraperitoneal (i.p.), b.i.d.Reduced plasma glucose and triglycerides, decreased body weight gain.
Sprague Dawley rats30 mg/kgIntraperitoneal (i.p.), single doseIncreased fatty acid utilization.
Diabetic mice15-30 mg/kgIntraperitoneal (i.p.), for 2 weeksNormalized nerve functional changes.
C57BL/6J mice10 mg/kgIntraperitoneal (i.p.)Decreased LPS-induced Tlr-4 expression in the heart.
Metformin C57BL/6J mice150 mg/kgOral gavage, dailyReduced body weight and resting blood glucose in HFD mice.
Juvenile mice200 mg/kgIntraperitoneal (i.p.), dailyAltered aging-related developmental and metabolic phenotypes.
C57BL/6 mice0.1% w/w in dietOralExtended healthspan and lifespan.
Diabetic mice300 mg/kgOral, daily for 4 weeksBlunted diabetes-induced reduction of AMPK phosphorylation.

Recommendation: Start with a dose in the lower end of the published range and perform a dose-response study to determine the optimal concentration for your specific experimental model and desired biological effect.

Q3: What are the best practices for preparing and administering these compounds?

A-769662:

  • Solubility: A-769662 is soluble in DMSO.

  • Vehicle for Injection: A common vehicle for in vivo administration involves a multi-component system. For example, a stock solution in DMSO can be diluted in a mixture of PEG300, Tween80, and water or saline. It is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals.

  • Administration: Intraperitoneal (i.p.) injection is a frequently used route.

Metformin:

  • Solubility: Metformin hydrochloride is soluble in water.

  • Administration: Metformin can be administered via oral gavage, intraperitoneal (i.p.) injection, or supplemented in the drinking water or diet. Oral administration is common for clinical relevance.

General Best Practices:

  • Always prepare fresh solutions for each experiment.

  • Ensure the vehicle used does not have biological effects on its own by including a vehicle-only control group in your experiments.

  • The volume of injection should be appropriate for the size of the animal (e.g., for mice, typically 5-10 mL/kg).

Troubleshooting Guide

Q4: I am not observing the expected downstream effects of AMPK activation. What could be the problem?
Potential Issue Troubleshooting Steps
Suboptimal Dosage Perform a dose-response study to find the effective dose in your model. The required dose can vary between different animal strains and disease models.
Compound Instability/Degradation Prepare fresh solutions for each experiment. Verify the quality and purity of your compound from the supplier.
Incorrect Administration or Bioavailability Confirm the administration route is appropriate. For oral administration, consider factors like food intake and first-pass metabolism. Check literature for pharmacokinetic data if available.
Timing of Measurement The activation of AMPK and its downstream effects can be transient. Perform a time-course experiment to identify the peak activation window for p-AMPK and downstream targets after compound administration.
Tissue-Specific Effects AMPK activation and its downstream consequences can be tissue-specific. Ensure you are analyzing the correct target tissue relevant to your research question.
Compensatory Mechanisms In vivo systems are complex. The body may initiate compensatory mechanisms that counteract the effects of AMPK activation over time. Consider this possibility in long-term studies.
Q5: I am observing toxicity or adverse effects in my animals. What should I do?
Potential Issue Troubleshooting Steps
Dosage is too high Reduce the dose. High doses of A-769662 (e.g., 300 µM in vitro, 300 mg/kg oral in mice) have been reported to have toxic effects or cause mortality. A high dose of Metformin (1% in diet) was found to be toxic in mice.
Vehicle Toxicity High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of any solvent in the injection volume is within safe limits. Always include a vehicle-only control group to monitor for adverse effects.
Off-Target Effects At high concentrations, compounds may have off-target effects. Review literature for known off-target activities of your specific AMPK activator.
Rapid Injection/Administration For i.p. or i.v. injections, administer the solution slowly to avoid sudden changes in osmotic pressure or pH.

Experimental Protocols & Visualizations

Protocol: In Vivo Activation of AMPK in Mice

This protocol provides a general framework. Specific details should be optimized for your experiment.

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle Control, Low Dose Activator, High Dose Activator).

  • Compound Preparation:

    • Calculate the required amount of the AMPK activator based on the mean body weight of each group and the target dose (mg/kg).

    • Prepare the dosing solution in an appropriate vehicle (see Q3). Ensure the compound is fully dissolved.

  • Administration:

    • Weigh each animal immediately before dosing.

    • Administer the compound or vehicle via the chosen route (e.g., i.p. injection or oral gavage).

  • Monitoring:

    • Monitor animals for any signs of distress or adverse reactions post-administration.

    • For efficacy studies, monitor relevant parameters (e.g., blood glucose, body weight) at predetermined time points.

  • Tissue Collection:

    • At the designated endpoint of the study, euthanize the animals using an approved method.

    • Collect blood and/or tissues of interest (e.g., liver, skeletal muscle, heart) as quickly as possible.

    • Snap-freeze tissues in liquid nitrogen and store them at -80°C for later analysis (e.g., Western blot for p-AMPK).

Signaling Pathway and Workflow Diagrams

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_upstream Upstream Signals cluster_kinases Upstream Kinases cluster_downstream Downstream Effects cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) Cellular Stress Cellular Stress LKB1 LKB1 Cellular Stress->LKB1 Hormones (e.g., Leptin) Hormones (e.g., Leptin) CaMKKb CaMKKb Hormones (e.g., Leptin)->CaMKKb Pharmacological Activators Pharmacological Activators AMPK AMPK Pharmacological Activators->AMPK Allosteric Activation LKB1->AMPK P CaMKKb->AMPK P Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Lipid Synthesis (ACC) Lipid Synthesis (ACC) AMPK->Lipid Synthesis (ACC) Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Autophagy Autophagy AMPK->Autophagy

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.

Experimental_Workflow General In Vivo Experimental Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Hypothesis & Experimental Design B Animal Acclimation A->B C Randomization & Grouping B->C D Compound Preparation & Dosing C->D E In-life Monitoring (e.g., Body Weight, Glucose) D->E F Endpoint & Tissue Collection E->F G Biochemical Assays (e.g., Western Blot for p-AMPK) F->G H Data Analysis & Statistics G->H I Interpretation & Conclusion H->I

Caption: A general workflow for conducting in vivo studies with AMPK activators.

References

Technical Support Center: Ampkinone & LKB1-Dependent AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ampkinone and investigating the LKB1-AMPK signaling pathway. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate AMP-activated protein kinase (AMPK)?

This compound is a small molecule, indirect activator of AMPK. Unlike direct activators that bind to the AMPK complex, this compound works by influencing cellular energy status. It is believed to increase the intracellular AMP:ATP ratio. This rise in AMP acts as a crucial signal for energy stress, leading to the activation of AMPK.

Q2: Why is Liver Kinase B1 (LKB1) essential for this compound-mediated AMPK activation?

LKB1 is a master upstream kinase that is essential for the activation of AMPK in response to energy stress. The primary mechanism for AMPK activation under these conditions is the phosphorylation of threonine 172 (Thr172) within the activation loop of the AMPKα catalytic subunit. LKB1 directly phosphorylates this site.[1][2] this compound, as an indirect activator that modulates the AMP:ATP ratio, relies on this LKB1-dependent phosphorylation. In the absence of functional LKB1, the signal of increased AMP cannot be transduced to AMPK, rendering this compound ineffective at activating the kinase.[1][3][4]

Q3: Can AMPK be activated in LKB1-deficient cells?

Yes, but not by this compound or other agents that rely on the energy-sensing pathway. An alternative, LKB1-independent pathway for AMPK activation exists, which is mediated by the Calcium/Calmodulin-dependent protein kinase kinase 2 (CaMKK2). This pathway is activated by an increase in intracellular calcium levels, not by changes in the AMP:ATP ratio.[5] Therefore, in LKB1-deficient cells, agents that increase intracellular calcium can still induce AMPK phosphorylation at Thr172.

Q4: What are the expected downstream effects of this compound treatment in LKB1-competent cells?

Upon successful activation of AMPK by this compound in cells with functional LKB1, you can expect to see phosphorylation of well-characterized AMPK substrates. A primary example is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Serine 79. This phosphorylation event inhibits ACC activity, a key step in fatty acid synthesis, and is a reliable marker of AMPK activation.

Data Presentation: LKB1-Dependence of Indirect AMPK Activators

The following table summarizes representative data from a study on the effect of phenformin (B89758), an indirect AMPK activator mechanistically similar to this compound, on AMPK activation in lung tumors with and without LKB1. The data is presented as the mean signal intensity of phosphorylated AMPK (P-AMPK) from immunohistochemistry analysis.

Treatment GroupGenotypeMean P-AMPK Signal (Arbitrary Units)
VehicleKras1.5
PhenforminKras4.5
VehicleKras; Lkb1-/-1.2
PhenforminKras; Lkb1-/-1.3

Data adapted from a study on phenformin in genetically engineered mouse models of non-small cell lung cancer. The results clearly demonstrate that in the absence of LKB1 (Kras; Lkb1-/-), the indirect activator phenformin fails to significantly increase the phosphorylation of AMPK.[1]

Mandatory Visualizations

LKB1_Ampkinone_Pathway cluster_cell Cell This compound This compound Energy_Stress Increased AMP:ATP Ratio This compound->Energy_Stress induces LKB1 LKB1 Energy_Stress->LKB1 activates AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive phosphorylates AMPK_active p-AMPK (active) (Thr172) Downstream Downstream Substrates (e.g., ACC) AMPK_active->Downstream phosphorylates Cellular_Effects Metabolic Regulation (e.g., inhibition of fatty acid synthesis) Downstream->Cellular_Effects leads to

Caption: LKB1-dependent activation of AMPK by this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Culture LKB1-WT and LKB1-KO cells Treatment 2. Treat with this compound or Vehicle Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-AMPK, Total AMPK) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. ECL detection Secondary_Ab->Detection Quantification 10. Quantify band intensity Detection->Quantification Normalization 11. Normalize p-AMPK to Total AMPK Quantification->Normalization

Caption: Experimental workflow for analyzing this compound's effect.

Experimental Protocols

Protocol: Western Blot Analysis of this compound-Induced AMPK Phosphorylation

This protocol details the steps to assess the LKB1-dependent activation of AMPK by this compound.

  • Cell Culture and Treatment:

    • Culture LKB1 wild-type (WT) and LKB1 knock-out (KO) cells in appropriate media.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 1 hour).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

    • Confirm transfer using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

      • Rabbit anti-phospho-AMPKα (Thr172) (1:1000 dilution in 5% BSA/TBST).

      • Rabbit anti-AMPKα (1:1000 dilution in 5% BSA/TBST).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-AMPK signal to the total AMPK signal for each sample.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No/Weak p-AMPK Signal in LKB1-WT cells after this compound treatment 1. Ineffective this compound Treatment: Incorrect concentration or incubation time. 2. Antibody Issues: Primary or secondary antibody concentration is too low or inactive. 3. Low Protein Load: Insufficient amount of protein loaded on the gel. 4. Protein Degradation: Inadequate protease/phosphatase inhibitors in lysis buffer.1. Perform a dose-response and time-course experiment to optimize this compound treatment. 2. Increase antibody concentration or use fresh antibody. Ensure the secondary antibody is appropriate for the primary. 3. Load a higher amount of protein (e.g., 40-50 µg). 4. Always use fresh lysis buffer with a cocktail of protease and phosphatase inhibitors.
High Background on Western Blot 1. Insufficient Blocking: Blocking time is too short or blocking agent is not optimal. 2. Antibody Concentration Too High: Primary or secondary antibody concentration is excessive. 3. Inadequate Washing: Wash steps are too short or infrequent.1. Increase blocking time to 1.5-2 hours at room temperature. Consider using 5% non-fat dry milk as an alternative to BSA (note: some phospho-antibodies may perform better in BSA).[7] 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. 3. Increase the number and duration of washes (e.g., 4 x 15 minutes).
p-AMPK Signal Detected in LKB1-KO Cells 1. Alternative Pathway Activation: The treatment or cell conditions may be increasing intracellular calcium, activating the CaMKK2 pathway. 2. Incomplete Knockout: The LKB1 knockout may not be complete, leaving residual LKB1 protein. 3. Non-specific Antibody Binding: The p-AMPK antibody may be cross-reacting with other phosphorylated proteins.1. Ensure that the treatment conditions do not inadvertently raise intracellular calcium. Use a positive control for CaMKK2 activation (e.g., a calcium ionophore) to confirm pathway integrity if needed.[5] 2. Verify the absence of LKB1 protein in your KO cells via Western blot. 3. Run appropriate controls, including secondary antibody only, to check for non-specific binding. Use a highly validated antibody.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell confluency, passage number, or media conditions. 2. Reagent Degradation: Repeated freeze-thaw cycles of lysates or antibodies. 3. Procedural Inconsistencies: Minor variations in incubation times, temperatures, or washing steps.1. Standardize cell culture procedures. Use cells within a consistent passage number range. 2. Aliquot lysates and antibodies after the first use to avoid repeated freeze-thaw cycles. 3. Follow the protocol precisely for each experiment. Maintain consistent conditions for all steps.

References

Technical Support Center: Overcoming Resistance to AMPK-Modulating Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to cancer therapies that modulate the AMP-activated protein kinase (AMPK) pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for our AMPK-modulating compound. What are the initial troubleshooting steps?

A1: Inconsistent IC50 values can arise from several experimental variables. Systematically verifying these factors is the first step toward reproducible results.

  • Compound Integrity: Confirm the identity, purity, and concentration of your drug stock. Degradation or precipitation of the compound can significantly reduce its efficacy.

  • Cell Line Authenticity: It is crucial to regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct line and that it has not been cross-contaminated.[1]

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can profoundly alter cellular physiology and response to treatment.[1][2]

  • Assay Variability: Review your experimental protocol for consistency. Pay close attention to cell seeding density, drug incubation times, and the specific viability assay used.[1]

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes. It is recommended to use cells within a consistent and low passage range for all experiments.[1]

Q2: Our cancer cell line has developed resistance to an AMPK activator. What are the potential molecular mechanisms?

A2: Resistance to AMPK-modulating therapies is a complex issue that can arise from multiple molecular changes within the cancer cells.[3]

  • Altered AMPK Signaling: Mutations or altered expression of core components of the AMPK pathway, such as the catalytic subunit (α) or regulatory subunits (β, γ), can prevent drug binding or activation.[4][5] Downstream effectors of AMPK may also be altered, rendering the pathway activation ineffective.

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of AMPK activation. This includes enhanced glycolysis (the Warburg effect) or increased mitochondrial biogenesis to meet energy demands.[6]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition or activation of the AMPK pathway.

  • Induction of Autophagy: AMPK activation can induce autophagy, a process that can either promote cell death or act as a survival mechanism by recycling cellular components to provide nutrients under stress.[6]

Q3: How can we experimentally investigate the mechanism of resistance in our cell line?

A3: A multi-faceted experimental approach is typically required to elucidate the specific resistance mechanism.[1]

  • Gene Expression Analysis: Utilize qPCR or RNA-sequencing to compare the gene expression profiles of your resistant and sensitive cell lines. Look for changes in the expression of AMPK pathway components, metabolic enzymes, drug transporters, and genes involved in survival pathways.[1]

  • Protein Expression Analysis: Perform Western blotting or proteomics to confirm changes at the protein level.[1] This is crucial for identifying alterations in protein expression and post-translational modifications, such as phosphorylation of AMPK and its downstream targets.

  • Functional Assays: Use specific inhibitors for suspected resistance pathways in combination with your AMPK-modulating compound to see if sensitivity can be restored.[1] For example, co-administration of an ABC transporter inhibitor could help determine if drug efflux is a primary resistance mechanism.

  • Metabolic Profiling: Conduct metabolomics studies to identify changes in cellular metabolism between sensitive and resistant cells.

Troubleshooting Guides

Issue 1: Decreased potency of AMPK activator over time.

  • Problem: The calculated IC50 value for an AMPK activator is steadily increasing in subsequent experiments.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Cell Line Adaptation Use early passage cells for key experiments. If resistance is developing, consider establishing a new baseline with a fresh vial of cells.
Compound Degradation Prepare fresh drug stocks from a reliable source. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.
Inconsistent Cell Health Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.[1]

Issue 2: No correlation between AMPK activation and cell death.

  • Problem: Western blot analysis shows robust phosphorylation of AMPK (at Thr172) and its downstream targets (e.g., ACC) in response to treatment, but there is no corresponding decrease in cell viability.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Activation of Pro-Survival Pathways Investigate the activation status of parallel survival pathways (e.g., Akt, ERK) via Western blotting. Consider combination therapy with inhibitors of these pathways.
Protective Autophagy Assess autophagic flux using techniques like LC3-II turnover assays. If autophagy is upregulated, test the effect of combining your AMPK activator with an autophagy inhibitor (e.g., chloroquine).[6]
Cell Cycle Arrest without Apoptosis Perform cell cycle analysis by flow cytometry to determine if the compound is inducing cell cycle arrest rather than cell death.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an AMPK-modulating compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the AMPK-modulating compound in complete growth medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol is to assess the phosphorylation status of AMPK and its downstream targets.

  • Protein Extraction: Treat cells with the AMPK-modulating compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AMPK_Signaling_Pathway Energy_Stress Energy Stress (e.g., Low Glucose, Hypoxia) LKB1 LKB1 Energy_Stress->LKB1 AMPK_Activator AMPK Activator (Therapeutic Compound) AMPK AMPK AMPK_Activator->AMPK LKB1->AMPK p Metabolic_Pathways Anabolic Pathways (e.g., Lipid & Protein Synthesis) AMPK->Metabolic_Pathways Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified AMPK signaling pathway in cancer cells.

Troubleshooting_Workflow Start Observed Resistance to AMPK-Modulating Drug Check_Basics Verify Experimental Basics: - Compound Integrity - Cell Line Authenticity - Mycoplasma Contamination Start->Check_Basics Consistent_Results Are Results Consistent? Check_Basics->Consistent_Results Consistent_Results->Check_Basics No Investigate_Mechanism Investigate Molecular Mechanism Consistent_Results->Investigate_Mechanism Yes Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Investigate_Mechanism->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, Proteomics) Investigate_Mechanism->Protein_Expression Functional_Assays Functional Assays (e.g., Combination Therapy) Investigate_Mechanism->Functional_Assays Optimize_Treatment Optimize Treatment Strategy Gene_Expression->Optimize_Treatment Protein_Expression->Optimize_Treatment Functional_Assays->Optimize_Treatment End Refined Therapeutic Approach Optimize_Treatment->End

Caption: A logical workflow for troubleshooting drug resistance.

Resistance_Mechanisms Resistance Drug Resistance Altered_Target Altered Drug Target (e.g., AMPK mutation) Resistance->Altered_Target Drug_Efflux Increased Drug Efflux (ABC Transporters) Resistance->Drug_Efflux Metabolic_Reprogramming Metabolic Reprogramming Resistance->Metabolic_Reprogramming Bypass_Pathways Activation of Bypass Pathways Resistance->Bypass_Pathways

Caption: Key mechanisms of resistance to targeted therapies.

References

Best practices for long-term Ampkinone treatment in culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term treatment of cell cultures with Ampkinone, a novel activator of the AMP-activated protein kinase (AMPK) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent activator of the AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] this compound activates AMPK, which in turn phosphorylates a multitude of downstream targets to modulate metabolic pathways.

Q2: What are the expected downstream effects of this compound treatment?

A2: Activation of AMPK by this compound is expected to lead to the inhibition of anabolic pathways (e.g., synthesis of fatty acids, cholesterol, and proteins) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake) to restore cellular energy balance.[2] This can result in decreased cell proliferation and alterations in metabolic phenotypes.

Q3: How should I determine the optimal working concentration of this compound for my cell line?

A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. We recommend performing a dose-response curve to assess the concentration-dependent effects on a key downstream marker of AMPK activation (e.g., phosphorylation of Acetyl-CoA Carboxylase (ACC)) and cell viability (e.g., using an MTT or CellTiter-Glo assay).

Q4: How stable is this compound in culture medium?

A4: this compound is stable in culture medium for at least 72 hours at 37°C. For long-term treatments exceeding 72 hours, it is recommended to replace the medium with freshly prepared this compound to ensure consistent activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death/Cytotoxicity Concentration of this compound is too high.Perform a dose-response experiment to determine the EC50 and a non-toxic concentration range for your specific cell line. Start with a lower concentration and gradually increase it.
Cell line is highly sensitive to metabolic stress.Ensure the use of a comprehensive culture medium with sufficient nutrients. Consider supplementing with additional glucose or glutamine if appropriate for your experimental goals.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
No Observable Effect Insufficient concentration of this compound.Increase the concentration of this compound. Confirm the activation of AMPK by Western blotting for phosphorylated AMPK (p-AMPK) and its downstream target p-ACC.
Cell line has a deficient AMPK signaling pathway.Verify the expression of AMPK subunits (α, β, γ) in your cell line. Consider using a positive control for AMPK activation (e.g., AICAR or metformin) to confirm pathway integrity.
Degraded this compound stock solution.Prepare a fresh stock solution of this compound. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Variability Between Experiments Inconsistent cell seeding density.Maintain a consistent cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Fluctuations in incubator conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator settings.
Inconsistent timing of this compound treatment and sample collection.Adhere strictly to the established experimental timeline.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: After 24 hours of cell attachment, replace the medium with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Western Blot Analysis: In a parallel experiment using larger culture vessels (e.g., 6-well plates), treat cells with the same concentrations of this compound. After the treatment period, lyse the cells and perform Western blotting to detect p-AMPK, total AMPK, p-ACC, and total ACC.

Protocol 2: Long-Term this compound Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-25 or T-75 flasks) at a low density to allow for extended growth.

  • Initial Treatment: After 24 hours, replace the medium with fresh medium containing the predetermined optimal concentration of this compound or vehicle control.

  • Medium Changes: For long-term experiments, replace the medium with fresh this compound-containing or vehicle control medium every 48-72 hours.[3]

  • Cell Monitoring: Monitor cell morphology and confluency daily.

  • Passaging: When cells reach 80-90% confluency, passage them as required. Re-plate the cells in the presence of this compound to maintain continuous treatment.

  • Endpoint Analysis: At the desired time points, harvest cells for downstream analysis (e.g., Western blotting, qPCR, metabolic assays).

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability and p-ACC Levels in HCT116 Cells after 48h Treatment

This compound (µM)Cell Viability (%)p-ACC/Total ACC Ratio (Fold Change)
0 (Vehicle)100 ± 5.21.0
0.198 ± 4.81.5 ± 0.2
195 ± 6.13.2 ± 0.4
1082 ± 7.35.8 ± 0.6
5065 ± 8.56.1 ± 0.5
10045 ± 9.16.0 ± 0.7

Table 2: Example Effect of Long-Term (14-day) this compound Treatment (10 µM) on Metabolic Parameters

Cell LineTreatmentGlucose Uptake (nmol/min/mg protein)Lactate Production (µmol/mg protein)
MCF-7Vehicle5.2 ± 0.48.1 ± 0.7
MCF-7This compound8.9 ± 0.66.5 ± 0.5
A549Vehicle7.8 ± 0.512.3 ± 1.1
A549This compound12.5 ± 0.99.8 ± 0.8

Visualizations

Ampkinone_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates ULK1 ULK1 AMPK->ULK1 Activates ACC ACC AMPK->ACC Inhibits SREBP1 SREBP-1c AMPK->SREBP1 Inhibits LKB1 LKB1 LKB1->AMPK Activates CAMKK2 CaMKK2 CAMKK2->AMPK Activates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Anabolic Anabolic Pathways (Protein & Lipid Synthesis) mTORC1->Anabolic Catabolic Catabolic Pathways (Autophagy & Fatty Acid Oxidation) ULK1->Catabolic ACC->Anabolic SREBP1->Anabolic

Caption: this compound activates AMPK, leading to the regulation of downstream metabolic pathways.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome HighToxicity High Cell Toxicity? Start->HighToxicity NoEffect No Observable Effect? HighToxicity->NoEffect No CheckConcentration Lower this compound Concentration & Run Dose-Response HighToxicity->CheckConcentration Yes IncreaseConcentration Increase this compound Concentration NoEffect->IncreaseConcentration Yes End Resolved NoEffect->End No CheckSolvent Verify Solvent Concentration (<0.1% DMSO) CheckConcentration->CheckSolvent CheckSolvent->End ConfirmActivation Confirm AMPK Activation (p-AMPK Western Blot) IncreaseConcentration->ConfirmActivation CheckStock Prepare Fresh this compound Stock ConfirmActivation->CheckStock No Activation ConfirmActivation->End Activation Confirmed CheckPathway Verify AMPK Pathway Integrity (Positive Control) CheckStock->CheckPathway CheckPathway->End

Caption: A logical workflow for troubleshooting common issues with this compound treatment.

References

Technical Support Center: Interpreting Unexpected Results from Ampkinone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Ampkinone, a novel activator of AMP-activated protein kinase (AMPK).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed as a direct activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and works to restore energy balance by stimulating catabolic processes (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (such as protein and lipid synthesis).[4][5] this compound is intended to allosterically activate AMPK, promoting the phosphorylation of its alpha subunit at Threonine-172, leading to downstream signaling.

Q2: My cells show signs of cytotoxicity at expected therapeutic concentrations of this compound. Why might this be happening?

A2: While this compound is designed for specific AMPK activation, unexpected cytotoxicity can occur due to several factors:

  • Off-target effects: Small molecule activators can sometimes interact with other cellular targets. For example, some AMPK activators have been shown to inhibit the 26S proteasome or Na+/K+-ATPase independently of AMPK.

  • Over-activation of AMPK: In certain cell types, sustained, high-level activation of AMPK can induce autophagy or cell cycle arrest, which might be interpreted as cytotoxicity.

  • Metabolic catastrophe: Drastically altering the metabolic state of a cell, especially cancer cells, can sometimes lead to apoptosis if the cell cannot adapt to the new metabolic program.

  • Experimental conditions: Ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels and that the cell culture medium is not depleted of essential nutrients, which could sensitize cells to the compound.

Q3: I am seeing a decrease in cell proliferation, but not an increase in apoptosis. Is this an expected outcome?

A3: Yes, this can be an expected outcome. AMPK activation is known to inhibit cell growth and proliferation by suppressing the mTORC1 pathway, a key regulator of protein synthesis and cell growth. This can lead to cell cycle arrest without necessarily inducing apoptosis. It is advisable to perform cell cycle analysis (e.g., by flow cytometry) to determine if cells are accumulating in a specific phase of the cell cycle.

Q4: In my in vivo studies, I've observed unexpected cardiac hypertrophy. Is this a known effect of AMPK activators?

A4: Cardiac hypertrophy has been reported as a potential side effect of some pan-AMPK activators. While AMPK activation is generally considered beneficial for cardiac metabolism, indiscriminate activation of all AMPK pools can lead to adverse effects like increased cardiac glycogen (B147801) content and hypertrophy. This highlights the importance of monitoring cardiac function and morphology in preclinical in vivo studies.

Troubleshooting Unexpected Results

Table 1: In Vitro Cell-Based Assay Troubleshooting
Unexpected Result Potential Cause Recommended Action
No change in p-AMPK levels 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response. 2. Incorrect incubation time: The time point for measurement may be too early or too late. 3. Cell health and confluency: Unhealthy or overly confluent cells may not respond appropriately. 4. Reagent quality: Antibodies for Western blotting may be of poor quality.1. Perform a dose-response curve to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the peak response time. 3. Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. 4. Validate antibodies with positive and negative controls.
Variable results between experiments 1. Inconsistent cell passage number: Higher passage numbers can lead to phenotypic drift. 2. "Edge effect" in multi-well plates: Evaporation in outer wells can concentrate media components and the compound. 3. Inconsistent cell seeding density: This can affect cell growth and response to treatment. 4. Compound stability: Repeated freeze-thaw cycles of this compound stock solution may degrade the compound.1. Use cells within a consistent and low passage number range for all experiments. 2. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Use a cell counter to ensure consistent seeding density. 4. Prepare single-use aliquots of the this compound stock solution.
Unexpected increase in lactate (B86563) production 1. Indirect AMPK activation: this compound might be indirectly activating AMPK by inhibiting mitochondrial respiration, leading to a compensatory increase in glycolysis. Some indirect activators like metformin (B114582) are known to increase lactate production. 2. Off-target effects on metabolic enzymes. 1. Measure mitochondrial oxygen consumption rate (OCR) to assess if this compound affects mitochondrial function. 2. Profile the expression and activity of key glycolytic enzymes.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-AMPK (Thr172)
  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control and no-cell control wells.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizing Pathways and Workflows

ampk_pathway cluster_upstream Upstream Activators cluster_core AMPK Core Complex cluster_downstream Downstream Effects Energy Stress Energy Stress LKB1 LKB1 Energy Stress->LKB1 activates This compound This compound AMPK AMPK This compound->AMPK directly activates LKB1->AMPK phosphorylates p-AMPK (Thr172) p-AMPK (Thr172) mTORC1 mTORC1 p-AMPK (Thr172)->mTORC1 inhibits Glucose Uptake Glucose Uptake p-AMPK (Thr172)->Glucose Uptake stimulates Fatty Acid Oxidation Fatty Acid Oxidation p-AMPK (Thr172)->Fatty Acid Oxidation stimulates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: this compound signaling pathway.

troubleshooting_workflow Start Start Unexpected Result Unexpected Result Start->Unexpected Result Check Experimental Controls Check Experimental Controls Unexpected Result->Check Experimental Controls Controls OK? Controls OK? Check Experimental Controls->Controls OK? Review Literature for Known Off-Target Effects Review Literature for Known Off-Target Effects Hypothesis Hypothesis Review Literature for Known Off-Target Effects->Hypothesis Secondary Assays Secondary Assays Hypothesis->Secondary Assays Test Hypothesis Controls OK?->Review Literature for Known Off-Target Effects Yes Modify Protocol Modify Protocol Controls OK?->Modify Protocol No Modify Protocol->Check Experimental Controls Interpret Data Interpret Data Secondary Assays->Interpret Data End End Interpret Data->End

Caption: Troubleshooting logical workflow.

References

How to control for batch-to-batch variation of Ampkinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variation of Ampkinone and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule, indirect activator of AMP-activated protein kinase (AMPK). Its CAS Number is 1233082-79-5 and its molecular formula is C31H23NO6.[1][2] this compound stimulates the phosphorylation of the α-subunit of AMPK at the Threonine 172 residue. This activation is dependent on the upstream liver kinase B1 (LKB1).[3][4] Activated AMPK plays a crucial role in regulating cellular energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[5] In cellular models, this leads to effects such as increased glucose uptake in muscle cells.

Q2: What are the primary sources of batch-to-batch variation with this compound?

A2: Batch-to-batch variation in this compound can stem from several factors inherent to the chemical synthesis and purification process. These include:

  • Purity: The percentage of the active this compound molecule versus impurities.

  • Impurity Profile: The identity and quantity of residual starting materials, by-products, or degradation products. Even small amounts of certain impurities can have off-target effects or interfere with the biological activity of this compound.

  • Potency (EC50): The effective concentration required to achieve 50% of the maximum AMPK activation can vary between batches.

  • Solubility: Inconsistent solubility can lead to inaccurate dosing and variable results.

  • Physical Form: Differences in the crystalline structure or hydration state can affect stability and dissolution rates.

Q3: How should I prepare and store this compound to ensure its stability?

A3: Proper handling and storage are critical for maintaining the activity of this compound. Based on supplier recommendations:

  • Storage of Powder: The solid compound should be stored at -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO (e.g., up to 50 mg/mL with ultrasonic assistance) or dimethylformamide (10 mg/mL).

  • Storage of Stock Solutions: Supplier data indicates that solutions are unstable. It is strongly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot the stock solution into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected this compound Activity in Cell-Based Assays
Potential Cause Troubleshooting Step Corrective Action
Degraded this compound Verify the age and storage conditions of your this compound stock. Solutions are known to be unstable.Prepare a fresh stock solution of this compound from the powder for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
Incorrect Concentration Re-verify calculations for serial dilutions. Ensure complete dissolution of this compound in the stock solvent and culture medium.Use a calibrated pipette. After diluting the DMSO stock in aqueous media, vortex thoroughly to ensure the compound does not precipitate.
Cellular Health/Variability Monitor cell passage number, confluency, and overall morphology.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. Standardize seeding density and experimental timelines.
Batch-to-Batch Variation in Potency Test each new batch of this compound to determine its EC50 in your specific assay system.Perform a dose-response curve for every new lot of this compound to establish its specific activity and adjust experimental concentrations accordingly.
Assay Interference Run appropriate vehicle controls (e.g., DMSO only) to ensure the solvent is not affecting the assay readout.Ensure the final concentration of the solvent in the culture medium is non-toxic and consistent across all wells (typically <0.1-0.5% for DMSO).
Issue 2: High Variability Between Replicate Wells or Experiments
Potential Cause Troubleshooting Step Corrective Action
Incomplete Solubilization Visually inspect the stock solution and final dilutions in media for any precipitate.Gentle warming or sonication can aid in dissolving the compound. Always prepare working solutions fresh from a concentrated stock immediately before use.
Pipetting Inaccuracy Review pipetting technique, especially for small volumes during serial dilutions.Use calibrated pipettes and proper pipetting techniques. For highly sensitive assays, consider using automated liquid handlers to minimize human error.
Edge Effects in Plates Observe if variability is localized to the outer wells of the microplate.To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples. Ensure proper humidity control in the incubator.
Inconsistent Cell Seeding Check for uneven cell distribution across the plate.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling.

Data Presentation: Quality Control Specifications

To ensure consistency, each new batch of this compound should be evaluated against a set of quality control specifications. The following table provides typical tests and acceptance criteria for small molecule activators.

Parameter Method Acceptance Criteria Purpose
Appearance Visual InspectionWhite to off-white solidConfirms basic physical properties.
Identity LC-MSMass-to-charge ratio corresponds to the molecular weight of this compound (505.5 g/mol ).Confirms the correct compound.
Purity HPLC-UV (e.g., at 254 nm)≥98%Quantifies the percentage of the active compound.
Individual Impurity HPLC-UV≤0.15%Limits the concentration of any single unknown substance.
Potency (EC50) Cell-Based AMPK Phosphorylation AssayReport Value (e.g., within a 2-fold range of the reference standard)Determines the biological activity of the batch.
Residual Solvents GC-MSMeets USP <467> limitsEnsures that solvents used in manufacturing are below toxic levels.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for determining the purity of an this compound batch.

1. Materials and Reagents:

  • HPLC-grade water and acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • This compound sample and reference standard

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO or ACN) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or the specific λmax of this compound)

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis:

    • Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Potency Determination by Cell-Based AMPK Phosphorylation Assay

This protocol uses Western blotting to measure the phosphorylation of AMPK at Thr172 in response to this compound treatment in a cell line such as L6 muscle cells.

1. Materials and Reagents:

  • L6 myoblasts (or other responsive cell line)

  • Cell culture medium and supplements

  • This compound (test batch and reference standard)

  • Lysis buffer, protease, and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

2. Procedure:

  • Cell Seeding: Seed L6 cells in 6-well plates and allow them to differentiate into myotubes.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test batch and reference standard in the cell culture medium. A typical concentration range might be 0.1 µM to 50 µM.

    • Treat the cells for a predetermined time (e.g., 1 hour). Include a vehicle-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-AMPKα (Thr172) antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with the anti-total AMPKα antibody as a loading control.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-AMPK signal to the total AMPK signal for each sample.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value for each batch.

Mandatory Visualizations

cluster_0 Phase 1: Initial Quality Control cluster_1 Phase 2: Functional Testing cluster_2 Phase 3: Decision NewBatch Receive New Batch of this compound Visual Visual Inspection (Appearance) NewBatch->Visual Purity HPLC Analysis (Purity & Impurities) Visual->Purity Identity LC-MS Analysis (Identity) Purity->Identity Potency Cell-Based Potency Assay (EC50 Determination) Identity->Potency Compare Compare EC50 to Reference Standard Potency->Compare Decision Accept or Reject Batch? Compare->Decision Accept Batch Accepted (Proceed with Experiments) Decision->Accept Within Specs Reject Batch Rejected (Contact Supplier) Decision->Reject Out of Specs

Caption: Workflow for qualifying a new batch of this compound.

cluster_effects Cellular Responses This compound This compound (Indirect Activator) LKB1 LKB1 (Upstream Kinase) This compound->LKB1 Requires AMPK_active p-AMPK (Active) (Thr172) LKB1->AMPK_active Phosphorylates AMPK_inactive AMPK (Inactive) AMPK_inactive->AMPK_active Downstream Downstream Effects AMPK_active->Downstream Regulates Glucose Increased Glucose Uptake Downstream->Glucose Anabolism Decreased Anabolic Processes Downstream->Anabolism Catabolism Increased Catabolic Processes Downstream->Catabolism

Caption: Simplified signaling pathway for this compound-mediated AMPK activation.

References

Validation & Comparative

A Comparative Guide to AMPK Activators: Ampkinone, AICAR, and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent AMP-activated protein kinase (AMPK) activators: Ampkinone, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), and metformin (B114582). The information presented is curated from scientific literature to assist researchers in selecting the appropriate compound for their experimental needs. This comparison focuses on their mechanisms of action, potency, downstream effects, and known off-target effects, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundAICARMetformin
Mechanism of Action Direct Allosteric ActivatorIndirect Activator (AMP mimetic)Indirect Activator (mitochondrial complex I inhibitor)
Primary Cellular Effect Direct activation of AMPKIncreases intracellular ZMP levels, which mimics AMPIncreases the cellular AMP:ATP ratio
Potency (in vitro) EC50 ~4.3 µM (L6 cells)[1]Effective concentration 0.5-2 mM (in cells)Effective concentration µM to mM range (cell type and time-dependent)[2]

Mechanism of Action: Direct vs. Indirect Activation

The fundamental difference between these three compounds lies in their mechanism of activating AMPK.

  • This compound is a small molecule that acts as a direct allosteric activator of AMPK. It binds to the AMPK complex, inducing a conformational change that leads to its activation. This activation occurs through the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit.[1][3]

  • AICAR is a cell-permeable adenosine (B11128) analog that is taken up by cells and phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4] ZMP is an AMP analog that allosterically activates AMPK by binding to the γ-subunit, mimicking the effect of AMP.[2] This makes AICAR an indirect activator , as it requires intracellular conversion to its active form.

  • Metformin , a widely used anti-diabetic drug, is also an indirect AMPK activator . Its primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I.[5] This inhibition leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[6]

Quantitative Comparison of AMPK Activation and Downstream Effects

The potency and downstream effects of these activators can vary significantly depending on the experimental system. The following tables summarize available quantitative data.

Table 1: Potency of AMPK Activators

CompoundAssay SystemPotency (EC50 / Effective Concentration)Reference(s)
This compound L6 muscle cells (AMPK phosphorylation)4.3 µM[1]
AICAR Various cell lines0.5 - 2 mM[7]
Metformin Rat hepatocytes (AMPK activation)50 µM (7h treatment), 500 µM (1h treatment)[2]
L6 myotubes (glucose uptake)2 mM (16h treatment)[8]

Table 2: Comparative Downstream Effects

Downstream EffectThis compoundAICARMetforminReference(s)
Glucose Uptake 3.2-fold increase in L6 muscle cells4.9-fold increase in white muscle of insulin-resistant rats in vivoIncreased in isolated rat skeletal muscles[1][2][9]
Fatty Acid Oxidation Increased in adipose tissues of diet-induced obese mice2.4-fold increase in white muscle of insulin-resistant rats in vivoCounters insulin-induced suppression of fatty acid oxidation in rodent skeletal muscle[1][5][10][11]
ACC Phosphorylation Stimulated in various cell linesStimulated in cardiomyocytesStimulated in cardiomyocytes[3][12]
SREBP-1c Expression Not explicitly reportedSuppressed in rat hepatocytesSuppressed in rat hepatocytes[2]

Off-Target Effects and Specificity

An important consideration in selecting an AMPK activator is its specificity and potential for off-target effects.

  • This compound : As a direct activator, this compound is expected to have a more specific action on AMPK compared to indirect activators. However, comprehensive public data on its off-target effects is limited. One study identified it as an indirect activator requiring LKB1, which may suggest a more complex mechanism than simple allosteric activation.[3] Further research is needed to fully characterize its selectivity profile.

  • AICAR : AICAR's active form, ZMP, is an intermediate in purine (B94841) biosynthesis and can therefore affect other nucleotide-dependent processes.[13] This can lead to AMPK-independent effects, which should be considered when interpreting experimental results.

  • Metformin : Metformin's primary off-target effects are related to its action on the mitochondria. Beyond AMPK activation, it can influence various cellular processes, including gut microbiota composition and hepatic gluconeogenesis through AMPK-independent mechanisms.[13]

Experimental Protocols

Accurate and reproducible experimental design is crucial for studying AMPK activation. Below are detailed protocols for key experiments.

Western Blot for AMPK and ACC Phosphorylation

This is a common method to assess the activation state of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).

  • Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, HepG2) and grow to desired confluency. Treat cells with varying concentrations of this compound, AICAR, or metformin for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or similar assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an appropriate substrate and imaging system.

    • Strip the membrane and re-probe for total AMPKα and total ACC as loading controls.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of AMPK.

  • Immunoprecipitation (optional, for cell lysates): Immunoprecipitate AMPK from cell lysates using an anti-AMPKα antibody.

  • Kinase Reaction:

    • Prepare a reaction mixture containing purified AMPK or immunoprecipitated AMPK, a specific substrate (e.g., SAMS peptide), and kinase assay buffer.

    • Add the test compound (this compound, AICAR, or metformin) at various concentrations.

    • Initiate the reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or in a system with ADP detection).

    • Incubate at 30°C for a defined period (e.g., 20-30 minutes).

  • Detection:

    • Radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure radioactivity using a scintillation counter.

    • ADP Detection Kits (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.

Glucose Uptake Assay

This assay measures the effect of AMPK activation on glucose transport into cells.

  • Cell Culture and Treatment: Culture cells (e.g., L6 myotubes) and differentiate them. Treat with AMPK activators as described above.

  • Glucose Uptake Measurement:

    • Wash cells with a glucose-free buffer.

    • Incubate cells with a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) for a short period (e.g., 5-10 minutes).

    • Stop the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of each sample.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

AMPK_Signaling_Pathway cluster_indirect Indirect Activation cluster_direct Direct Activation Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylated to AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP ZMP->AMP_ATP Mimics AMP AMPK AMPK AMP_ATP->AMPK Activates This compound This compound This compound->AMPK Directly Activates Downstream Downstream Targets (e.g., ACC, SREBP-1c) AMPK->Downstream Phosphorylates Metabolic_Effects Metabolic Effects (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) Downstream->Metabolic_Effects Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., L6, HepG2) treatment Treatment with This compound, AICAR, or Metformin start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot (pAMPK, pACC) lysis->western kinase_assay In Vitro Kinase Assay (SAMS peptide) lysis->kinase_assay glucose_uptake Glucose Uptake Assay (2-deoxy-[3H]glucose) lysis->glucose_uptake Activator_Comparison This compound This compound + Direct Activation + High Potency (µM) - Limited Specificity Data AICAR AICAR + Well-Characterized - Indirect Activation - Lower Potency (mM) - Potential Off-Target Effects Metformin Metformin + Clinically Relevant - Indirect Activation - Lower Potency (µM-mM) - Mitochondrial Off-Targets Title Comparative Features of AMPK Activators

References

Ampkinone: A Comparative Guide to its Specificity as an AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ampkinone, a novel AMP-activated protein kinase (AMPK) activator, with other well-established AMPK activators, A-769662 and PF-739. The focus of this guide is to validate the specificity of this compound for AMPK, supported by experimental data and detailed protocols for key validation assays.

Performance Comparison of AMPK Activators

The following tables summarize the key characteristics and performance metrics of this compound, A-769662, and PF-739, based on available data.

Table 1: Mechanism of Action and Potency

ActivatorMechanism of ActionTargetPotency (EC50)Key Characteristics
This compound IndirectUpstream of AMPK (requires LKB1)4.3 µM (in L6 muscle cells)[1]Activates AMPK by stimulating its phosphorylation.
A-769662 Direct, AllostericAMPK β1 subunit-containing complexes~0.8 µM (cell-free)[2][3]Binds to the ADaM site; also inhibits dephosphorylation of Thr172. Selective for β1-containing isoforms.[2][4]
PF-739 Direct, AllostericAll 12 AMPK heterotrimeric complexes5.23 nM (α2β1γ1), 42.2 nM (α2β2γ1), 8.99 nM (α1β1γ1), 126 nM (α1β2γ1)A potent, non-selective, pan-AMPK activator.

Table 2: Specificity and Off-Target Effects

ActivatorKinase Selectivity ProfileKnown Off-Target Effects
This compound No publicly available kinome-wide selectivity data found.No specific off-target effects documented in the reviewed literature.
A-769662 Highly selective for AMPK. A screen against 76 other protein kinases showed no significant inhibition at 10 µM.May induce glucose uptake in skeletal muscle through a PI3-kinase-dependent pathway, independent of AMPK activation. Directly inhibits Na+-K+-ATPase.
PF-739 No publicly available kinome-wide selectivity data found.While described as a pan-AMPK activator, comprehensive off-target screening data is not readily available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Protocol 1: In Vitro AMPK Kinase Activity Assay (Radiometric)

This assay measures the direct activation of purified AMPK by a test compound through the quantification of radiolabeled phosphate (B84403) incorporation into a substrate peptide (SAMS peptide).

Materials:

  • Purified recombinant AMPK enzyme

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM Dithiothreitol, 0.01% Brij-35, 300 µM AMP)

  • 75 mM Magnesium Chloride

  • 500 µM unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, purified AMPK enzyme, and the SAMS peptide substrate.

  • Add the test compound (e.g., this compound, A-769662, or PF-739) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding the [γ-³²P]ATP mixture (diluted with MgCl₂ and unlabeled ATP).

  • Incubate the reaction at 30°C for a defined period (e.g., 15 minutes) in a shaking incubator.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and allow the papers to dry.

  • Transfer the paper squares into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of AMPK in the presence of the test compound relative to the vehicle control.

Protocol 2: Cellular AMPK Activation Assay (Western Blot)

This protocol determines the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.

Materials:

  • Cell line of interest (e.g., L6 myotubes, HEK293T cells)

  • Cell culture medium and supplements

  • Test compounds (this compound, A-769662, PF-739)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

  • Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound's specificity.

AMPK_Signaling_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK (inactive) LKB1->AMPK pAMPK p-AMPK (active) Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream phosphorylates Metabolic_Outcomes Metabolic Outcomes (e.g., Increased Glucose Uptake, Inhibited Fatty Acid Synthesis) Downstream->Metabolic_Outcomes leads to A769662 A-769662 A769662->AMPK allosterically activates PF739 PF-739 PF739->AMPK allosterically activates

Figure 1. Simplified signaling pathway of AMPK activation by this compound, A-769662, and PF-739.

Kinase_Specificity_Workflow start Start: Test Compound (e.g., this compound) panel Kinase Panel Screening (e.g., >100 kinases) start->panel assay In Vitro Kinase Assays (Radiometric or Luminescent) panel->assay data_analysis Data Analysis: Determine % Inhibition or IC50 assay->data_analysis selectivity_profile Generate Kinase Selectivity Profile data_analysis->selectivity_profile off_target Identify Potential Off-Targets data_analysis->off_target end Conclusion on Specificity selectivity_profile->end off_target->end

Figure 2. Experimental workflow for determining the kinase selectivity profile of a test compound.

Specificity_Comparison cluster_this compound cluster_A769662 cluster_PF739 This compound This compound Specificity A769662 A-769662 Specificity This compound->A769662 vs. Ampkinone_detail Indirect Activation (LKB1 dependent) Selectivity Profile: Not Available PF739 PF-739 Specificity A769662->PF739 vs. A769662_detail Direct Activation (β1-isoform selective) High Selectivity vs. 76 Kinases Known Off-Targets (PI3K, Na+/K+-ATPase) PF739_detail Direct Activation (Pan-isoform) Selectivity Profile: Not Available

Figure 3. Logical comparison of the specificity profiles of this compound, A-769662, and PF-739.

Conclusion

This compound presents as an indirect activator of AMPK, requiring the upstream kinase LKB1 for its action. While it has been shown to effectively induce AMPK phosphorylation in cellular systems, a comprehensive validation of its specificity is currently hampered by the lack of publicly available kinome-wide screening data. In contrast, A-769662 has been demonstrated to be a highly selective direct AMPK activator, albeit with some documented off-target effects that are independent of AMPK. PF-739 is a potent, direct pan-AMPK activator, but like this compound, its broader kinase selectivity profile is not well-documented in the public domain.

For researchers considering this compound, it is a valuable tool for studying AMPK activation through the LKB1-dependent pathway. However, to definitively establish its specificity and rule out potential off-target effects, further investigation using a comprehensive kinase screening panel is highly recommended. The experimental protocols provided in this guide offer a starting point for such validation studies.

References

Cross-Validation of AMPK Activator Effects in Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro effects of four widely studied pharmacological activators of AMP-activated protein kinase (AMPK): Metformin, Phenformin, AICAR (Acadesine), and A-769662. The data presented herein facilitates the cross-validation of their effects across different cell types, with a particular focus on cancer cell lines. This document is intended to aid researchers in selecting the appropriate compound for their specific experimental needs and to provide standardized protocols for comparative studies.

Introduction to AMPK Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis.[1] Activation of AMPK can inhibit anabolic pathways that consume ATP, such as protein and lipid synthesis, while promoting catabolic pathways that generate ATP, like fatty acid oxidation and glucose uptake.[2] Consequently, pharmacological activation of AMPK has emerged as a promising therapeutic strategy for metabolic diseases and cancer.[3][4]

The compounds compared in this guide activate AMPK through distinct mechanisms:

  • Metformin and Phenformin: These biguanides are indirect AMPK activators. They inhibit complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio, which in turn allosterically activates AMPK.[4] Phenformin is notably more lipophilic and a more potent inhibitor of mitochondrial respiration than metformin.

  • AICAR (Acadesine): This adenosine (B11128) analog is a pro-drug that, once inside the cell, is phosphorylated to ZMP, an AMP mimic. ZMP allosterically activates AMPK without altering the cellular AMP:ATP ratio.

  • A-769662: This thienopyridone (B2394442) is a direct, allosteric activator of AMPK. It mimics the effects of AMP by binding to the carbohydrate-binding module on the β1 subunit, causing allosteric activation and inhibiting dephosphorylation of the catalytic α-subunit at Threonine 172.

Data Presentation: Comparative Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for cell viability/proliferation of the four AMPK activators across various cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their potency. It is important to note that experimental conditions such as incubation time and cell density can influence IC50 values.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
Cell LineReceptor StatusMetformin (mM)Phenformin (mM)AICAR (mM)A-769662 (µM)
MCF-7 ER+, PR+, HER2-5.4 - >500.665 - 1.184~1.0 - 2.0~150 - 400
MDA-MB-231 ER-, PR-, HER2- (TNBC)7.1 - 8.51.885 - 2.347>2.0>200
SKBR3 ER-, PR-, HER2+5.40.025 - 0.075N/AN/A
ZR-75-1 ER+, PR+N/A0.665N/AN/A
T47D ER+, PR+>50~0.5 - 1.0~0.5 - 1.0N/A
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines
Cell LineCharacteristicsMetformin (mM)Phenformin (mM)AICAR (mM)A-769662 (µM)
A549 KRAS mutant5.0 - 10.0~0.1N/A~400
H1299 p53 null~5.0N/AN/A~150
H1975 EGFR T790M mutantN/AN/AN/A56.82 (48h)
NCI-H2087 KRAS mutant3.2N/AN/AN/A
Table 3: Comparative IC50 Values in Prostate Cancer Cell Lines
Cell LineAndrogen Receptor StatusMetformin (mM)Phenformin (mM)AICAR (mM)A-769662 (µM)
LNCaP Androgen-sensitive~5.0 - 10.0N/A~1.0N/A
PC3 Androgen-insensitive~5.0 - 10.0N/A~0.5 - 1.0N/A
DU145 Androgen-insensitive~5.0 - 10.0~0.1N/AN/A

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • AMPK activator (Metformin, Phenformin, AICAR, A-769662)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the AMPK activators in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of AMPK Activation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a key indicator of its activation.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with AMPK activators, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Glucose Uptake Assay

This protocol measures the rate of glucose transport into cells, a key downstream effect of AMPK activation.

Materials:

  • Cells cultured in 12- or 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose

  • AMPK activators

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence. Treat with AMPK activators for the desired time and concentration in serum-free medium.

  • Glucose Starvation: Wash the cells with KRH buffer and incubate in KRH buffer for 30-60 minutes to deplete intracellular glucose.

  • Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[3H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (e.g., 100 µM). Incubate for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Use a parallel set of wells to determine the protein concentration for normalization of the glucose uptake data.

  • Data Analysis: Express the results as counts per minute (CPM) per milligram of protein.

Mandatory Visualization

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and how different activators influence this pathway.

AMPK_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits Phenformin Phenformin Phenformin->Mitochondria inhibits AICAR AICAR ZMP ZMP (AMP mimic) AICAR->ZMP converts to A769662 A-769662 AMPK AMPK A769662->AMPK directly activates AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMP_ATP_ratio->AMPK activates ZMP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Lipid_Synthesis Lipid Synthesis AMPK->Lipid_Synthesis inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes

Caption: AMPK signaling pathway and points of intervention by activators.

Experimental Workflow for Comparative Analysis

This diagram outlines a general workflow for the cross-validation of AMPK activator effects in different cell types.

Experimental_Workflow cluster_assays Downstream Assays start Select Cell Lines (e.g., MCF-7, A549, LNCaP) culture Cell Culture & Seeding start->culture treatment Treatment with AMPK Activators (Metformin, Phenformin, AICAR, A-769662) + Vehicle Control culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability western Western Blot (p-AMPK, total AMPK) incubation->western glucose Glucose Uptake Assay incubation->glucose analysis Data Analysis (IC50 Calculation, Statistical Tests) viability->analysis western->analysis glucose->analysis conclusion Comparative Efficacy Conclusion analysis->conclusion

Caption: General workflow for comparing the effects of AMPK activators.

References

The Ampakine Conundrum: A Guide to the Reproducibility of Preclinical Promises

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the class of cognitive-enhancing drugs known as Ampkinones has presented both tantalizing prospects and significant translational hurdles. This guide provides a comparative analysis of published studies on two of the most well-researched Ampkinones, CX717 and CX516, with a focus on the reproducibility of their preclinical findings in clinical settings.

Ampkinones, or ampakines, are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By enhancing glutamatergic neurotransmission, they have shown great potential in preclinical models for treating a range of neurological and psychiatric disorders. However, the journey from promising animal data to effective clinical therapies has been fraught with challenges, raising critical questions about the reproducibility and translational validity of the initial research.

Quantitative Data Summary: Preclinical Efficacy vs. Clinical Outcomes

The following tables summarize the quantitative data from key preclinical and clinical studies of CX717 and CX516, highlighting the stark contrast between the robust effects observed in animal models and the often disappointing results in human trials.

Table 1: Preclinical Efficacy of CX717

Experimental ModelSpeciesKey FindingsEffective Dose RangeSource Publication(s)
Alfentanil-Induced Respiratory DepressionRatDose-dependent reversal of respiratory depression.[1][2]10-30 mg/kg (IV)[1][2]
Alcohol and Barbiturate-Induced Respiratory DepressionRatSignificant alleviation of respiratory depression.[3][4]30 mg/kg (IP)[3][4]
Spatial Memory (Eight-Arm Radial Maze)RatPotent enhancement of spatial memory acquisition and retention.[1]0.3-10 mg/kg[1]
Long-Term Potentiation (LTP)RatEnhancement of LTP in the hippocampus.[1]2 mg/kg[5]
Amphetamine-Induced HyperactivityRatDose-dependent reduction in locomotor activity.[1]1-3 mg/kg[1]

Table 2: Clinical Studies and Outcomes of CX717

IndicationPhaseKey FindingsDosingSource Publication(s)
Attention Deficit Hyperactivity Disorder (ADHD)Phase IIaPositive trend on ADHD Rating Scale, statistically significant effect on hyperactivity subscale.[6]200 mg BID and 800 mg BID[7]
ADHDPhase IIbIND application rejected by FDA due to animal toxicology concerns.[6]Not Applicable[6]
Alertness during Simulated Night Shift Work-Did not enhance cognitive performance.[6]Not Specified[6]
Opiate-Induced Respiratory Depression-Reported to be effective in humans.[1]Not Specified[1]

Table 3: Preclinical Efficacy of CX516

Experimental ModelSpeciesKey FindingsEffective Dose RangeSource Publication(s)
Short-Term Memory (Delayed-Nonmatch-to-Sample)RatMarked facilitation of DNMS task performance.[8][9]35 mg/kg[8]
Cognitive Deficits (Animal Models of Schizophrenia)RatAttenuated extradimensional shift deficits.10-20 mg/kg (s.c.)
Pain Aversion (Conditioned Place Aversion)RatNo effect on aversive response to pain when delivered to the anterior cingulate cortex.[10]Not Specified[10]

Table 4: Clinical Studies and Outcomes of CX516

IndicationPhaseKey FindingsDosingSource Publication(s)
Cognitive Deficits in SchizophreniaPhase IIbNot effective for cognition or symptoms of schizophrenia when added to antipsychotics.[11][12][13]900 mg TID[11][12]
Schizophrenia (add-on to clozapine)PilotAssociated with improvement in attention and memory.[14]900-1200 mg TID[14]
Schizophrenia (monotherapy)Case SeriesNo clear improvement in psychosis or cognition.[15][16]300-900 mg TID[15][16]

Experimental Protocols

Detailed experimental protocols are crucial for assessing the reproducibility of research findings. While full protocols are extensive, this section outlines the methodologies for key experiments cited in the tables above.

1. Alfentanil-Induced Respiratory Depression in Rats (CX717)

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Anesthesia is induced, and a catheter is placed for drug administration and blood pressure monitoring. A baseline respiratory rate is established. Alfentanil is infused to induce respiratory depression (approximately 50% reduction in minute volume). CX717 is then administered intravenously at varying doses (e.g., 10, 20, 30 mg/kg).

  • Measurements: Respiratory parameters (frequency, tidal volume, minute volume) are continuously recorded using plethysmography.

  • Statistical Analysis: One-way ANOVA is typically used to compare the effects of different doses of CX717 on respiratory parameters.[1]

2. Delayed-Nonmatch-to-Sample (DNMS) Task in Rats (CX516)

  • Animal Model: Long-Evans rats.

  • Apparatus: A two-lever operant chamber.

  • Procedure: Rats are trained to press a "sample" lever, followed by a delay period of varying length. After the delay, both the "sample" and a "non-match" lever are presented. A correct response consists of pressing the "non-match" lever.

  • Drug Administration: CX516 (e.g., 35 mg/kg) or vehicle is administered before the testing session.

  • Measurements: The primary measure is the percentage of correct responses at different delay intervals.

  • Statistical Analysis: ANOVA is used to analyze the effects of the drug on performance across different delay times.[8][9]

3. Clinical Trial for Cognitive Deficits in Schizophrenia (CX516)

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled add-on trial.

  • Participants: Stable schizophrenia patients treated with clozapine (B1669256), olanzapine, or risperidone.

  • Intervention: Patients receive either CX516 (900 mg three times daily) or a placebo for a specified duration (e.g., 4 weeks).

  • Assessments: A comprehensive cognitive battery is administered at baseline and at the end of the treatment period. Clinical symptoms are also assessed using scales like the PANSS.

  • Primary Endpoint: Change from baseline in a composite cognitive score.[11][12]

Signaling Pathways and Experimental Workflows

Ampakine Mechanism of Action

Ampkinones are positive allosteric modulators of AMPA receptors. They bind to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding event alters the receptor's conformation, leading to a slower channel closing rate and/or a reduced rate of desensitization in the presence of glutamate. This ultimately enhances the influx of sodium ions and potentiates the excitatory postsynaptic potential. The distinction between "low-impact" and "high-impact" ampakines lies in the degree to which they affect receptor desensitization, which may be linked to their different safety profiles.[1][17]

Ampakine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Na_Channel Na+ Channel AMPA_R->Na_Channel Opens Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ Influx Ampakine_Site Ampakine Binding Site Ampakine_Site->AMPA_R Modulates NMDA_R NMDA Receptor Glutamate->AMPA_R Binds Ampakine Ampakine Ampakine->Ampakine_Site Binds Depolarization->NMDA_R Removes Mg2+ block LTP Long-Term Potentiation Depolarization->LTP

Caption: Simplified Ampakine signaling pathway at a glutamatergic synapse.

Preclinical to Clinical Translation Workflow

The typical workflow for Ampkinone development, which has often resulted in a failure to reproduce preclinical efficacy in clinical trials, is depicted below.

Preclinical_to_Clinical_Workflow Preclinical Preclinical Studies (Animal Models) Promising_Data Promising Efficacy Data (e.g., Cognitive Enhancement, Respiratory Stimulation) Preclinical->Promising_Data Phase_I Phase I Clinical Trials (Safety & Tolerability) Promising_Data->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Failure Failure to Demonstrate Efficacy or Safety Concerns Phase_II->Failure Halt Development Halted Failure->Halt

Caption: The challenging translational pathway for many this compound compounds.

Discussion on Reproducibility

The evidence from published studies on Ampkinones like CX717 and CX516 points to a significant challenge in the reproducibility of preclinical findings in human clinical trials. While the preclinical data for these compounds were often robust and statistically significant across various animal models, this did not translate into consistent and compelling efficacy in patients.

Several factors may contribute to this discrepancy:

  • Species Differences: The neurobiology of rodents and humans, particularly in complex cognitive functions, differs significantly.

  • Disease Models: Animal models of complex human diseases like schizophrenia and Alzheimer's disease may not fully recapitulate the human condition.

  • Dosing and Pharmacokinetics: The optimal therapeutic window for Ampkinones may be narrow, and achieving the right exposure at the target site in humans without off-target effects is challenging.

  • "Low-Impact" vs. "High-Impact" Properties: The distinction between ampakines that modestly or strongly affect AMPA receptor desensitization is critical. "High-impact" ampakines have been associated with neurotoxicity and seizures in preclinical models, limiting their clinical development.[1] "Low-impact" ampakines like CX717 and CX516 were designed to be safer, but this may have come at the cost of reduced efficacy.[1]

References

Ampkinone vs. Direct AMPK Activators: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the indirect AMP-activated protein kinase (AMPK) activator, Ampkinone, with direct AMPK activators. This analysis is based on available experimental data to facilitate informed decisions in research and development.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor and a key regulator of metabolic homeostasis.[1] Its activation holds therapeutic promise for a range of metabolic diseases, including type 2 diabetes and obesity.[2][3] Molecules that activate AMPK can be broadly categorized into two classes based on their mechanism of action: indirect and direct activators. This guide provides a comparative analysis of this compound, an indirect AMPK activator, and various direct AMPK activators.

Differentiating Mechanisms of AMPK Activation

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] Its activation is a multi-step process primarily initiated by an increase in the cellular AMP:ATP ratio, which signifies low energy status.[4]

Indirect AMPK activators , such as this compound, do not bind directly to the AMPK complex. Instead, they typically induce cellular stress, leading to an increase in the AMP:ATP ratio. This elevated AMP level then allosterically activates AMPK and promotes its phosphorylation at Threonine 172 (Thr172) on the α-subunit by upstream kinases like LKB1, a critical step for full kinase activation.[5]

Direct AMPK activators , in contrast, bind to specific sites on the AMPK complex, causing a conformational change that leads to its activation.[2] This activation can occur independently of changes in the cellular AMP:ATP ratio.[6] Many direct activators bind to the allosteric drug and metabolite (ADaM) site, a pocket between the α- and β-subunits.[7]

Performance Comparison of this compound and Direct AMPK Activators

The following tables summarize the key performance characteristics of this compound and selected direct AMPK activators based on published data.

ActivatorMechanism of ActionPotency (EC50)Isoform SelectivityKey Cellular Effects
This compound Indirect (LKB1-dependent)[5]4.3 µM (in L6 muscle cells)Not extensively reportedIncreases glucose uptake in muscle cells[5]
A-769662 Direct (allosteric)[8]~0.8 µM[8]Selective for β1-containing complexes[8]Inhibits fatty acid synthesis, activates autophagy[8]
PF-739 Direct (pan-activator)5.23 nM (α2β1γ1), 42.2 nM (α2β2γ1), 8.99 nM (α1β1γ1), 126 nM (α1β2γ1)Non-selectiveIncreases glucose disposal and lowers blood glucose
MK-8722 Direct (pan-activator)~1 to 60 nMPan-AMPK activatorImproves glucose homeostasis

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for indirect and direct AMPK activation.

G cluster_indirect Indirect AMPK Activation (e.g., this compound) This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress AMP_ATP_Ratio ↑ AMP:ATP Ratio Cellular_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive Phosphorylates AMPK_active AMPK (active) p-Thr172 AMPK_inactive->AMPK_active G cluster_direct Direct AMPK Activation Direct_Activator Direct Activator (e.g., A-769662, PF-739, MK-8722) AMPK_complex AMPK Complex (α, β, γ subunits) Direct_Activator->AMPK_complex Binds to ADaM site Conformational_Change Conformational Change AMPK_complex->Conformational_Change AMPK_active AMPK (active) Conformational_Change->AMPK_active G cluster_workflow Comparative Experimental Workflow Start Start: Select Activators (this compound vs. Direct Activators) In_Vitro In Vitro Kinase Assay (Purified AMPK) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., L6, HepG2) Start->Cell_Based Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis Western_Blot Western Blot (p-AMPK/Total AMPK) Cell_Based->Western_Blot Glucose_Uptake Glucose Uptake Assay Cell_Based->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation Assay Cell_Based->Fatty_Acid_Oxidation In_Vivo In Vivo Studies (e.g., DIO mice) Cell_Based->In_Vivo Western_Blot->Data_Analysis Glucose_Uptake->Data_Analysis Fatty_Acid_Oxidation->Data_Analysis Metabolic_Parameters Measure Metabolic Parameters (Blood Glucose, Insulin, Lipids) In_Vivo->Metabolic_Parameters Metabolic_Parameters->Data_Analysis

References

Independent Verification of Ampkinone's Antidiabetic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical antidiabetic effects of Ampkinone, a novel AMP-activated protein kinase (AMPK) activator, and metformin (B114582), a widely prescribed first-line therapeutic for type 2 diabetes. Due to the limited publicly available data on this compound, this comparison is based on the foundational study by Oh et al. (2010) and a representative study on metformin by Cui et al. (2021) in a similar preclinical model. It is important to note that these compounds have not been directly compared in a head-to-head study.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and metformin in diet-induced obese (DIO) mouse models.

Table 1: Effects on Body Weight and Fasting Blood Glucose

ParameterThis compound (6f)MetforminVehicle (Control)
Animal Model C57BL/6J DIO MiceC57BL/6J DIO MiceC57BL/6J DIO Mice
Treatment Duration 19 days4 weeks19 days / 4 weeks
Dosage 10 mg/kg/day, p.o.200-250 mg/kg/day, in drinking waterVehicle
Initial Body Weight (g) ~45 gNot explicitly stated~45 g
Final Body Weight (g) ~38 gSignificant reduction vs. HFD control~48 g
Body Weight Change (g) ~ -7 gNot explicitly stated~ +3 g
Fasting Blood Glucose (mg/dL) Significant reduction vs. vehicleSignificantly reduced vs. HFD controlElevated
Source Oh et al., 2010Cui et al., 2021Oh et al., 2010; Cui et al., 2021

Table 2: Effects on Glucose Tolerance (Intraperitoneal Glucose Tolerance Test - IPGTT)

Time PointThis compound (6f) (Blood Glucose, mg/dL)Metformin (Blood Glucose, arbitrary units)Vehicle (Control) (Blood Glucose, mg/dL)
0 min ~150~10~180
15 min ~300Not reported~450
30 min ~350~20~500
60 min ~250~15~450
90 min Not reported~12Not reported
120 min ~150~10~300
Source Oh et al., 2010Cui et al., 2021Oh et al., 2010

Note: The data for metformin's effect on glucose tolerance is presented in arbitrary units as per the graphical representation in the source publication. A clear improvement in glucose clearance compared to the high-fat diet control was demonstrated.

Experimental Protocols

This compound (6f) In Vivo Study (Oh et al., 2010)
  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin (B600854) resistance.

  • Treatment: Diet-induced obese (DIO) mice were orally administered with either vehicle or this compound (6f) at a dose of 10 mg/kg body weight once daily for 19 days.

  • Body Weight and Blood Glucose Measurement: Body weight was monitored regularly. Fasting blood glucose levels were measured after a 6-hour fast.

  • Intraperitoneal Glucose Tolerance Test (IPGTT): After 16 days of treatment, mice were fasted for 12 hours and then intraperitoneally injected with glucose (2 g/kg body weight). Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-injection.

Metformin In Vivo Study (Cui et al., 2021)
  • Animal Model: Male C57BL/6J mice were fed a high-fat diet for 12 weeks to induce obesity.

  • Treatment: DIO mice were given metformin in their drinking water (equivalent to 200-250 mg/kg/day) for 4 weeks. The control group received regular drinking water.

  • Body Weight and Fasting Blood Glucose Measurement: Body weight and fasting blood glucose were recorded throughout the study.

  • Intraperitoneal Glucose Tolerance Test (IPGTT): During the last week of treatment, an IPGTT was performed. Specifics of the fasting time and glucose dosage were not detailed in the abstract.

Mandatory Visualizations

G cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK LKB1 Hormones Hormones Hormones->AMPK Pharmacological Agents Pharmacological Agents Pharmacological Agents->AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits This compound This compound This compound->AMPK Indirect Activation Metformin Metformin Metformin->AMPK Indirect Activation

Caption: AMPK Signaling Pathway and Drug Targets.

G start Start of In Vivo Study acclimatization Animal Acclimatization start->acclimatization diet Induction of Diabetes/Obesity (e.g., High-Fat Diet) acclimatization->diet grouping Randomization into Treatment Groups diet->grouping treatment Daily Dosing: - Vehicle - this compound - Metformin grouping->treatment monitoring Regular Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose treatment->monitoring gtt Glucose Tolerance Test (GTT) treatment->gtt monitoring->treatment end End of Study: Tissue & Blood Collection gtt->end

Caption: Experimental Workflow for In Vivo Antidiabetic Studies.

Discussion and Conclusion

The initial study on this compound (6f) demonstrated its potential as an antidiabetic and anti-obesity agent in a diet-induced obese mouse model. The compound was shown to activate AMPK, leading to reduced body weight and improved glucose tolerance.[1]

Metformin, a well-established antidiabetic drug, also exerts its effects primarily through the activation of the AMPK pathway. In a comparable DIO mouse model, metformin has been shown to significantly reduce body weight, lower fasting blood glucose, and improve glucose tolerance and insulin sensitivity.[2]

While both this compound and metformin appear to share a common mechanism of action by targeting the AMPK signaling pathway, a direct comparison of their efficacy is not possible based on the currently available literature. The studies cited used different dosing regimens and treatment durations, which could significantly impact the observed outcomes.

The lack of independent verification of the antidiabetic effects of this compound since its initial publication in 2010 is a significant limitation. Further research, including head-to-head comparative studies with established drugs like metformin, is necessary to fully elucidate the therapeutic potential of this compound. Such studies would need to establish optimal dosing, long-term efficacy, and a comprehensive safety profile.

References

Ampakine Meta-Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data of CX516, CX614, and Org 26576 reveals distinct profiles in potency, pharmacokinetics, and clinical efficacy. This guide provides a comprehensive comparison to inform future research and development in AMPA receptor modulation.

Comparative Data Summary

The following tables summarize the key quantitative parameters of CX516, CX614, and Org 26576, offering a side-by-side comparison of their pharmacological and clinical profiles.

Table 1: Pharmacodynamic Properties
ParameterCX516CX614Org 26576
Mechanism of Action Positive allosteric modulator of AMPA receptors.[1]Positive allosteric modulator of AMPA receptors.Positive allosteric modulator of AMPA receptors.[2][3]
Binding Site Allosteric site on the AMPA receptor.Shares a common binding site with cyclothiazide (B1669527).[4]Allosteric site on the AMPA receptor.
Potency (EC50) Lower potency.20-40 µM for enhancement of fEPSPs in hippocampal slices; 44 µM for blocking desensitization; 19-37 µM on recombinant GluR1-3 flop subunits.[4] 30 µM for increase in steady-state current.8-16 µM in rat hippocampal primary cultured neurons (10-30 fold more potent than CX516).
Effect on Receptor Kinetics Slows receptor deactivation.Slows deactivation and blocks desensitization.Potentiates AMPA-mediated electrophysiological responses.
Table 2: Pharmacokinetic Properties
ParameterCX516CX614Org 26576
Administration Route Oral, Intraperitoneal, SubcutaneousIntraperitonealOral
Half-life Short half-life.Not explicitly found.~3 hours in healthy volunteers and depressed patients.
Bioavailability Orally active.Not explicitly found.Not explicitly found.
Metabolism Not explicitly found.Not explicitly found.Not explicitly found.
Table 3: Preclinical and Clinical Findings
IndicationCX516CX614Org 26576
Cognitive Enhancement Improved short-term memory in rats.Not a primary focus of cited studies.Showed nootropic effects in standardized assays.
Schizophrenia Investigated for cognitive deficits, but clinical trials were disappointing.Proposed as a potential treatment.Development halted.
Depression Not a primary focus of cited studies.Proposed as a potential treatment.Failed in a Phase II trial for major depressive disorder.
Alzheimer's Disease Investigated as a potential treatment.May have applications in neurodegenerative diseases.Not a primary focus of cited studies.
Parkinson's Disease Not a primary focus of cited studies.Increased respiratory rate in a mouse model.Not a primary focus of cited studies.
Fragile X Syndrome Phase II trial showed no significant improvement in memory.Not investigated.Not investigated.
ADHD Investigated as a potential treatment.Not investigated.Development halted.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in the cited ampakine research.

Electrophysiology in Hippocampal Slices
  • Objective: To measure the effect of ampakines on synaptic transmission and plasticity (e.g., long-term potentiation, LTP).

  • Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodents. Slices are maintained in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

  • Recording: Whole-cell patch-clamp or field potential recordings are made from CA1 pyramidal neurons. For field recordings, a stimulating electrode is placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs).

  • Drug Application: Ampakines are bath-applied at known concentrations.

  • Data Analysis: Changes in the amplitude and slope of fEPSPs, as well as the holding current and kinetics of synaptic currents in patch-clamp recordings, are measured before and after drug application.

Behavioral Studies in Rodents
  • Objective: To assess the effects of ampakines on cognitive functions such as learning and memory.

  • Animals: Typically rats or mice are used.

  • Tasks:

    • Morris Water Maze: To assess spatial learning and memory. Animals are trained to find a hidden platform in a pool of water.

    • Object Recognition Task: To evaluate recognition memory. Animals are exposed to objects and later tested for their ability to discriminate between familiar and novel objects.

    • Delayed Non-Match to Sample (DNMS): To test short-term memory. An animal is presented with a sample stimulus and after a delay must choose a novel stimulus to receive a reward.

  • Drug Administration: Ampakines are administered systemically (e.g., intraperitoneally) at various doses before the behavioral task.

  • Data Analysis: Performance metrics such as escape latency (Morris water maze), discrimination index (object recognition), and percentage of correct choices (DNMS) are statistically analyzed.

Clinical Trials for Major Depressive Disorder (Org 26576)
  • Objective: To evaluate the safety, tolerability, and efficacy of Org 26576 as a treatment for major depressive disorder.

  • Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Patients diagnosed with major depressive disorder according to DSM-IV criteria.

  • Intervention: Participants receive either Org 26576 at various doses (e.g., 100 mg, 400 mg twice daily) or a placebo for a specified duration (e.g., 28 days).

  • Outcome Measures:

    • Primary: Change from baseline in depression rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS).

    • Secondary: Cognitive function tests, safety, and tolerability assessments.

  • Data Analysis: Statistical comparison of the change in outcome measures between the drug and placebo groups.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows central to ampakine research.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site Ampakine Ampakine (CX516, CX614, Org 26576) Ampakine->AMPAR Binds to allosteric site Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII PKC PKC Na_Ca_Influx->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression mTOR mTOR BDNF_Expression->mTOR Protein_Synthesis Protein Synthesis (Synaptic Plasticity) mTOR->Protein_Synthesis

Ampakine Signaling Pathway

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_outcome Outcome In_Vitro In Vitro Studies (Patch Clamp, Binding Assays) Animal_Models In Vivo Animal Models (Behavioral Tests) In_Vitro->Animal_Models Pharmacokinetics Pharmacokinetic Studies (Rodents) Animal_Models->Pharmacokinetics Phase_I Phase I Trials (Safety & Tolerability in Healthy Volunteers) Pharmacokinetics->Phase_I Phase_II Phase II Trials (Efficacy & Dosing in Patients) Phase_I->Phase_II Failure Development Halted Phase_I->Failure e.g., Poor PK Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Phase_II->Failure e.g., Org 26576 for MDD Success Regulatory Approval & Clinical Use Phase_III->Success

Drug Development Workflow

References

Unraveling the Isoform-Specific Landscape of AMPK Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive side-by-side analysis of Ampkinone's direct impact on different AMP-activated protein kinase (AMPK) isoforms is not yet available in peer-reviewed literature. this compound has been identified as an indirect activator of AMPK, stimulating its phosphorylation in a manner dependent on the upstream kinase LKB1. However, specific quantitative data detailing its preferential activation of α1 versus α2, or its effects on complexes containing different β and γ subunits, remains to be elucidated.

This guide provides researchers, scientists, and drug development professionals with a framework for assessing the isoform-specific effects of novel AMPK activators like this compound. We present a comparative analysis of well-characterized AMPK activators with known isoform selectivities, detail the experimental protocols required to generate such data, and offer visualizations of the key pathways and workflows involved.

Understanding the AMPK Heterotrimeric Complex

AMPK is a heterotrimeric enzyme consisting of a catalytic α subunit and regulatory β and γ subunits. In mammals, these subunits are encoded by multiple genes, giving rise to different isoforms: α1, α2; β1, β2; and γ1, γ2, γ3.[1] The specific combination of these isoforms can vary between tissues, leading to diverse physiological roles.[1][2] For instance, the AMPK α2β2γ3 complex is predominantly activated during exercise in skeletal muscle.[3]

Comparative Analysis of Known AMPK Activators

To illustrate how isoform selectivity is characterized, the following table summarizes the performance of several well-studied AMPK activators. This provides a benchmark for the types of data required to evaluate a new compound like this compound.

ActivatorMechanism of ActionPotency (EC50/Effective Concentration)Isoform SelectivityKey Cellular Effects
AICAR Indirect (metabolized to ZMP, an AMP analog)0.5 - 2 mM (in cells)Non-selectiveIncreases glucose uptake and fatty acid oxidation.[3]
A-769662 Direct (allosteric activator)~0.8 µMSelective for β1-containing complexes.Activates β1-containing AMPK complexes; may induce glucose uptake via a PI3-kinase-dependent pathway in some tissues.
C-2 / C-13 Direct (allosteric activator)Not specifiedPreferential for α1-containing complexes.Demonstrates how isoform-specific modulation can be achieved.
MT 63-78 Direct (allosteric activator)Not specifiedHighly selective for β1-containing complexes.Suppresses the growth of certain cancer cell lines.
991 Direct (allosteric activator)Not specifiedActivation is dependent on the γ-isoform, with a greater effect on γ2-containing complexes.Highlights the role of the γ-subunit in small molecule activation.

Experimental Protocols for Determining Isoform Specificity

Accurate assessment of a compound's impact on different AMPK isoforms is critical. Below are detailed methodologies for key experiments.

1. Isoform-Specific AMPK Activity Assay via Immunoprecipitation

This method directly measures the enzymatic activity of specific AMPK isoform complexes isolated from cell or tissue lysates.

  • Principle: Antibodies specific to individual AMPK isoforms (e.g., anti-α1, anti-α2) are used to immunoprecipitate their respective complexes from a sample treated with the test compound (e.g., this compound). The activity of the captured kinase is then measured.

  • Protocol:

    • Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation: Incubate 200-500 µg of protein lysate with an isoform-specific AMPK antibody (e.g., anti-AMPK-α1 or anti-AMPK-α2) for 2-4 hours at 4°C.

    • Complex Capture: Add Protein A/G sepharose beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-AMPK complex.

    • Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

    • Kinase Assay: Resuspend the beads in a kinase assay buffer containing a substrate peptide (e.g., SAMS peptide) and [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.

    • Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

2. Western Blot Analysis of Isoform-Specific Phosphorylation

This technique assesses the phosphorylation status of specific AMPK isoforms as an indicator of their activation state.

  • Principle: Following treatment with the test compound, cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies that detect the phosphorylated form of the AMPKα subunit at Threonine 172 (a key marker of activation), as well as with antibodies specific to the different α, β, and γ isoforms.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the desired concentrations of the AMPK activator for the appropriate time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and specific isoform antibodies (AMPKα1, AMPKα2, etc.).

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the changes in phosphorylation relative to the total protein of the specific isoform.

Visualizing AMPK Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing isoform specificity.

AMPK_Signaling_Pathway cluster_upstream Upstream Kinases cluster_ampk AMPK Complex cluster_activators Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (αβγ isoforms) LKB1->AMPK Phosphorylates (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates (Thr172) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake) AMPK->Catabolic Activates This compound This compound (Indirect) This compound->LKB1 Activates Direct_Activators Direct Activators (e.g., A-769662) Direct_Activators->AMPK Allosteric Activation Cellular_Stress Cellular Stress (↑ AMP/ATP) Cellular_Stress->AMPK Allosteric Activation

Caption: General AMPK signaling pathway showing upstream kinases, types of activators, and downstream metabolic effects.

Isoform_Specificity_Workflow start Treat Cells/Tissues with this compound lysis Prepare Protein Lysate start->lysis ip Immunoprecipitation (IP) lysis->ip wb Western Blot (Total Lysate) lysis->wb ip_a1 IP with anti-AMPKα1 ip->ip_a1 ip_a2 IP with anti-AMPKα2 ip->ip_a2 assay_a1 Kinase Activity Assay (α1 complexes) ip_a1->assay_a1 assay_a2 Kinase Activity Assay (α2 complexes) ip_a2->assay_a2 compare Compare Activity & Phosphorylation Levels assay_a1->compare assay_a2->compare p_ampk Blot for p-AMPKα (Thr172) and Total Isoforms wb->p_ampk p_ampk->compare

Caption: Experimental workflow for determining the isoform-specific activation of AMPK by a test compound like this compound.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Ampkinone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like Ampkinone, a potent AMPK activator, is a critical final step that ensures laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe and compliant disposal of this compound.

This compound, a cell-permeable benzopyran compound, is utilized in research for its ability to stimulate AMPK activity. While a Safety Data Sheet (SDS) from one supplier indicates that this compound is not classified as a hazardous substance or mixture, it is imperative to handle its disposal with the same rigor as any other laboratory chemical, adhering to institutional and local regulations.

Quantitative Data for Disposal Considerations

To facilitate a quick assessment for disposal, the following table summarizes key quantitative data for this compound.

ParameterValueSource
CAS Number 1233082-79-5[1]
Molecular Formula C₃₁H₂₃NO₆[1]
Molecular Weight 505.5 g/mol [1]
Physical Form Solid[1]
Solubility Soluble in DMSO[1]
Storage Temperature 2-8°C[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) department.

1. Initial Assessment and Personal Protective Equipment (PPE):

  • Consult the Safety Data Sheet (SDS) for this compound to review any specific handling and disposal instructions.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid this compound Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number, and the words "Waste for Incineration."

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a designated hazardous waste container.

  • Solutions of this compound: Solutions of this compound, particularly if dissolved in a hazardous solvent like DMSO, must be collected in a separate, compatible, and clearly labeled liquid waste container. The label should list all chemical components and their approximate concentrations.

3. Waste Disposal:

  • Primary Recommended Method (Incineration): The most appropriate disposal method for this compound is through incineration at a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound. Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers.

  • Alternative Methods (Consult EHS): Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations. Given its nature as a bioactive small molecule, landfill disposal is generally discouraged to prevent environmental contamination.

4. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This is crucial for regulatory compliance and laboratory safety audits.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AmpkinoneDisposal Start This compound Waste Generated Assess Assess Waste Type Start->Assess Solid Solid this compound or Contaminated Solids Assess->Solid Solid Liquid This compound Solution Assess->Liquid Liquid PackageSolid Package in Labeled Solid Waste Container Solid->PackageSolid PackageLiquid Package in Labeled Liquid Waste Container Liquid->PackageLiquid ContactEHS Contact Institutional EHS for Waste Pickup PackageSolid->ContactEHS PackageLiquid->ContactEHS Incineration Dispose via Licensed Incineration Facility ContactEHS->Incineration Record Record Disposal Details Incineration->Record

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting your institution's specific guidelines.

References

Navigating the Safe Handling of Ampkinone: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential safety and logistical information for the handling of Ampkinone, a novel small molecule activator of AMP-activated protein kinase (AMPK).

This compound is an indirect AMPK activator investigated for its potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes. Its mechanism of action involves the stimulation of AMPK phosphorylation in a manner dependent on the upstream kinase LKB1, leading to increased glucose uptake in muscle cells.[1][2] As a research compound, its toxicological properties have not been thoroughly investigated. Therefore, stringent adherence to safety protocols is crucial.

Immediate Safety and Personal Protective Equipment

A specific Safety Data Sheet (SDS) for this compound is not publicly available. In the absence of a detailed toxicological profile, researchers should handle this compound as a compound of unknown toxicity and adhere to the highest safety standards. The following personal protective equipment (PPE) recommendations are based on best practices for handling novel research chemicals.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or airborne particles.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation, especially in the absence of a chemical fume hood.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Engineering Controls : Handle this compound in a well-ventilated area. A chemical fume hood is recommended, particularly when working with the powdered form to minimize inhalation risks.

  • Handling : Avoid generating dust. Avoid contact with eyes, skin, and clothing.

  • Storage : Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, consult the supplier's recommendations, which may include storage at -20°C or -80°C.[1]

Disposal Plan

As a novel research chemical, this compound waste should be treated as hazardous chemical waste.

  • Waste Categorization : All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered contaminated waste.

  • Disposal Route : Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are based on published studies involving this compound.

This compound Signaling Pathway

The diagram below illustrates the known signaling pathway of this compound.

Ampkinone_Signaling_Pathway cluster_activation This compound This compound LKB1 LKB1 This compound->LKB1 requires AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK (Thr172) AMPK->pAMPK Glucose_Uptake Increased Glucose Uptake pAMPK->Glucose_Uptake promotes

Caption: this compound indirectly activates AMPK via LKB1, leading to increased glucose uptake.

Experimental Workflow: In Vivo Study of this compound in Diet-Induced Obese (DIO) Mice

The following diagram outlines the workflow for an in vivo experiment to assess the effects of this compound on metabolic parameters in a mouse model of diet-induced obesity.[2]

Ampkinone_In_Vivo_Workflow start Start: 4-week-old male C57BL/6J mice hfd High-Fat Diet (60% calories from fat) for 8 weeks start->hfd treatment Daily subcutaneous administration: - this compound (10 mg/kg in PEG400) - Vehicle (PEG400) hfd->treatment monitoring Monitor body weight and food intake every 3 days for 30 days treatment->monitoring itt Perform Insulin Tolerance Test (ITT) monitoring->itt sacrifice Sacrifice animals at 30 days itt->sacrifice analysis Measure liver weight and fat mass Histological staining (Oil-Red O & H&E) sacrifice->analysis

Caption: Workflow for evaluating the anti-obesity effects of this compound in DIO mice.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on this compound.[2]

ParameterValueCell Line / Animal Model
EC50 for AMPK Activation 4.3 µML6 muscle cells
In Vivo Dosage 10 mg/kg body weight per dayDiet-induced obese mice
Administration Route Subcutaneous injectionDiet-induced obese mice
Effect on Glucose Uptake 3.2-fold increaseL6 muscle cells

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。